Spiro[adamantane-2,4'-piperidine] hydrochloride
Description
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Properties
IUPAC Name |
spiro[adamantane-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-3-15-4-2-14(1)12-6-10-5-11(8-12)9-13(14)7-10;/h10-13,15H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIIKSBTFCVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3CC4CC(C3)CC2C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spiro[adamantane-2,4'-piperidine] Hydrochloride: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Fusion of Rigidity and Three-Dimensionality
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Spiro[adamantane-2,4'-piperidine] hydrochloride (CAS 1797363-68-8) emerges as a compound of significant interest, embodying a strategic fusion of two privileged structural motifs: the rigid, lipophilic adamantane cage and the versatile, three-dimensional spiro-piperidine core.
The adamantane moiety, a diamondoid hydrocarbon, provides a unique combination of steric bulk and high lipophilicity, which can facilitate passage through biological membranes and enhance binding affinity with target proteins.[1][2][3] Its rigid structure allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.[3][4] Concurrently, spirocyclic scaffolds, particularly those incorporating a piperidine ring, are increasingly sought after to escape the "flatland" of traditional aromatic-rich drug candidates.[5][6] The inherent three-dimensionality of the spiro-piperidine system offers more extensive contact points with protein targets, often leading to improved potency and selectivity.[5][7] Furthermore, the sp3-rich nature of this scaffold is correlated with superior physicochemical properties, including enhanced aqueous solubility.[5][7]
This technical guide provides an in-depth exploration of Spiro[adamantane-2,4'-piperidine] hydrochloride, offering a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of any successful drug discovery campaign. The table below summarizes the key computed and anticipated characteristics of Spiro[adamantane-2,4'-piperidine] hydrochloride.
| Property | Value | Source |
| CAS Number | 1797363-68-8 | N/A |
| Molecular Formula | C₁₄H₂₄ClN | Calculated |
| Molecular Weight | 241.80 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
| Melting Point | >250 °C (predicted for hydrochloride salt) | N/A |
| pKa | 8.5 - 9.5 (predicted for piperidinium ion) | N/A |
Proposed Synthesis and Purification Workflow
Diagram of the Proposed Synthetic Workflow
Caption: A proposed synthetic pathway to Spiro[adamantane-2,4'-piperidine] hydrochloride.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Spiro[adamantane-2,4'-(N-benzyl)piperidine]
-
Reaction Setup: To a solution of adamantan-2-one (1.0 eq) and N-benzyl-4-piperidone (1.0 eq) in anhydrous ethanol, add potassium hydroxide (2.0 eq) portion-wise at 0 °C.
-
Aldol Condensation: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction and Cyclization: Following the condensation, add hydrazine hydrate (5.0 eq) and diethylene glycol. Heat the mixture to 180-200 °C to effect a Wolff-Kishner reduction and concomitant cyclization.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the N-benzylated spiro-piperidine intermediate.
Step 2: Debenzylation to Spiro[adamantane-2,4'-piperidine]
-
Hydrogenolysis: Dissolve the N-benzylated intermediate from Step 1 in methanol and add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the free base of the target compound.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free base from Step 2 in anhydrous diethyl ether.
-
Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring. A white precipitate will form.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Spiro[adamantane-2,4'-piperidine] hydrochloride as a stable, crystalline solid.
Comprehensive Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.
Summary of Expected Analytical Data
| Analytical Technique | Expected Results |
| ¹H NMR | Complex multiplet signals in the aliphatic region (1.5-3.5 ppm) corresponding to the adamantane and piperidine protons. A broad singlet for the N-H proton (downfield). |
| ¹³C NMR | Characteristic signals for the sp³-hybridized carbons of the adamantane cage and the piperidine ring. A key signal for the spirocyclic quaternary carbon. |
| Mass Spectrometry (ESI+) | A prominent [M+H]⁺ ion corresponding to the free base (m/z = 206.19). |
| FTIR Spectroscopy | Broad absorption band around 2700-3000 cm⁻¹ (N-H stretch of the ammonium salt), C-H stretching vibrations (~2850-2950 cm⁻¹), and N-H bending vibrations (~1500-1600 cm⁻¹).[8][9][10] |
| Elemental Analysis | Calculated for C₁₄H₂₄ClN: C, 69.54%; H, 10.00%; N, 5.79%. Experimental values should be within ±0.4% of the calculated values. |
| X-ray Crystallography | Provides definitive proof of structure and stereochemistry by elucidating the three-dimensional arrangement of atoms in a single crystal.[11][12][13] |
Diagram of Key Analytical Techniques
Caption: A workflow for the analytical characterization of the title compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The Spiro[adamantane-2,4'-piperidine] scaffold is a promising platform for the development of novel therapeutic agents across various disease areas. Its unique structural features can be leveraged to target a range of biological entities.
-
Central Nervous System (CNS) Disorders: The lipophilicity imparted by the adamantane moiety can enhance blood-brain barrier permeability, making this scaffold particularly attractive for targeting CNS diseases such as Alzheimer's, Parkinson's, and psychiatric disorders.[14]
-
Antiviral Agents: Adamantane derivatives have a well-established history as antiviral drugs, most notably against the influenza A virus.[14][15][16] This scaffold could serve as a starting point for the development of new antiviral compounds with improved resistance profiles.
-
Metabolic Diseases: The piperidine ring is a common feature in drugs targeting metabolic disorders.[17] The unique three-dimensional presentation of substituents on the spirocyclic framework could lead to novel inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or other targets relevant to diabetes and obesity.
-
Oncology: The ability of the adamantane group to interact with hydrophobic pockets in proteins makes it a valuable component in the design of enzyme inhibitors and receptor modulators relevant to cancer therapy.[18]
Diagram of the Scaffold's Medicinal Chemistry Advantages
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]
- 9. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of bioactive adamantane spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of 1,2-annulated adamantane piperidines with anti-influenza virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Spiro[piperidine-4,2'-adamantane] Hydrochloride: A Potent M2 Proton Channel Inhibitor
Introduction: Reimagining Adamantane-Based Antivirals
The adamantane scaffold has long been a cornerstone in the development of antiviral therapeutics, most notably with the advent of amantadine for the treatment of Influenza A.[1] However, the emergence of widespread resistance has necessitated the exploration of novel adamantane derivatives with enhanced potency and differentiated mechanisms of interaction. Spiro[piperidine-4,2'-adamantane] hydrochloride emerges from this research as a highly promising second-generation M2 proton channel inhibitor, demonstrating significantly greater activity against Influenza A virus than its predecessors.[1]
This technical guide provides a comprehensive overview of Spiro[piperidine-4,2'-adamantane] hydrochloride for researchers, scientists, and drug development professionals. We will delve into its unique chemical architecture, outline its synthesis, elucidate its mechanism of action with a focus on its interaction with the M2 ion channel, and provide key analytical methodologies for its characterization. The inherent three-dimensionality conferred by the spirocyclic fusion of the piperidine and adamantane moieties presents a compelling case for its superior pharmacological profile and offers a valuable blueprint for future antiviral drug design.[2]
Chemical Structure and Physicochemical Properties
Spiro[piperidine-4,2'-adamantane] hydrochloride is a spirocyclic amine that joins a piperidine ring and an adamantane cage through a shared quaternary carbon. This unique structural arrangement imparts a rigid, three-dimensional conformation that is crucial for its biological activity. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical formulations.
Caption: Chemical structure of Spiro[piperidine-4,2'-adamantane] hydrochloride.
Table 1: Physicochemical Properties of Spiro[piperidine-4,2'-adamantane] Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄ClN | Inferred |
| Molecular Weight | 241.80 g/mol | Inferred |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Melting Point | >250 °C (decomposes) | Generic for similar salts |
| pKa (of piperidinium ion) | ~10-11 | Estimated |
Synthesis Protocol
The synthesis of Spiro[piperidine-4,2'-adamantane] hydrochloride is achieved through a multi-step process, a representative pathway for which is outlined below. The key strategic element involves the construction of the spirocyclic core. While various synthetic routes to spiro-piperidines exist, a common approach involves the reaction of a cyclic ketone with an appropriate amine precursor, followed by cyclization and reduction.
Experimental Protocol: Synthesis of Spiro[piperidine-4,2'-adamantane] Hydrochloride
This protocol is a representative synthesis based on established methodologies for analogous compounds.
Step 1: Synthesis of Adamantanone
-
Rationale: Adamantanone serves as the foundational electrophile for the construction of the spiro-piperidine ring system.
-
Procedure: Adamantane is oxidized to adamantanone using a strong oxidizing agent such as chromium trioxide in acetic acid. The reaction mixture is heated to reflux, and the product is isolated by extraction and purified by crystallization.
Step 2: Synthesis of a Piperidine Precursor
-
Rationale: A suitable difunctional piperidine precursor is required for the subsequent cyclization reaction. For this synthesis, a derivative such as 4,4-bis(chloromethyl)piperidine could be utilized.
-
Procedure: The synthesis of such precursors often involves multiple steps starting from commercially available piperidine derivatives.
Step 3: Spirocyclization
-
Rationale: This key step involves the formation of the spirocyclic core through the reaction of adamantanone with the piperidine precursor under basic conditions.
-
Procedure: Adamantanone is reacted with the chosen piperidine precursor in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to drive the cyclization.
Step 4: Reduction and Hydrochloride Salt Formation
-
Rationale: The resulting intermediate is reduced to the final spiro-amine, which is then converted to its hydrochloride salt for improved stability and handling.
-
Procedure: The spirocyclic intermediate is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Following the reduction, the free base is treated with hydrochloric acid in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt. The final product is collected by filtration and dried.[3]
Caption: Synthetic workflow for Spiro[piperidine-4,2'-adamantane] hydrochloride.
Mechanism of Action: A Superior Blocker of the M2 Proton Channel
Spiro[piperidine-4,2'-adamantane] hydrochloride exerts its antiviral activity by targeting the M2 proton channel of the Influenza A virus.[3][4] This transmembrane protein forms a homotetrameric ion channel that is crucial for the viral life cycle.[5][6] During infection, the virus is taken into the host cell via an endosome. The acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion.[3] This acidification facilitates the uncoating of the viral ribonucleoprotein (vRNP) complex, a critical step for the release of the viral genome into the host cell cytoplasm and subsequent replication.[5]
Spiro[piperidine-4,2'-adamantane] hydrochloride acts as a potent blocker of this proton translocation.[4] The protonated piperidine nitrogen is thought to mimic a hydronium ion, effectively plugging the channel pore.[4] The bulky and lipophilic adamantane moiety is believed to interact with hydrophobic residues within the channel, such as valine and alanine, providing a stable anchor.[4]
Solid-state NMR studies have revealed that, compared to amantadine, Spiro[piperidine-4,2'-adamantane] hydrochloride induces a more homogeneous conformation of the M2 transmembrane domain.[7] It also reduces the dynamic disorder of key residues near the central cavity of the channel.[3][7] This suggests a more extensive and stabilizing interaction with the M2 channel, which likely contributes to its superior inhibitory potency.[3]
Caption: Mechanism of Influenza A M2 proton channel inhibition.
Analytical Characterization
The structural elucidation and purity assessment of Spiro[piperidine-4,2'-adamantane] hydrochloride are typically performed using a combination of spectroscopic and chromatographic techniques.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the adamantane cage (typically in the range of 1.5-2.5 ppm) and the piperidine ring (protons adjacent to the nitrogen will be deshielded, appearing around 3.0-3.5 ppm). The NH₂⁺ proton will likely be a broad singlet. |
| ¹³C NMR | Characteristic signals for the spiro carbon, the carbons of the adamantane cage, and the carbons of the piperidine ring. The chemical shifts will be influenced by the local electronic environment. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base ([M]⁺) should be observed. Fragmentation patterns may involve the loss of fragments from the piperidine or adamantane moieties. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (for the ammonium salt), C-H stretching (aliphatic), and C-N stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will depend on the column and mobile phase used. |
Conclusion and Future Perspectives
Spiro[piperidine-4,2'-adamantane] hydrochloride represents a significant advancement in the development of adamantane-based antivirals. Its unique spirocyclic architecture confers a rigid, three-dimensional structure that facilitates a highly effective blockade of the Influenza A M2 proton channel, resulting in potency that surpasses that of amantadine.[1] The insights gained from the study of this compound, particularly regarding its specific interactions within the M2 channel as revealed by solid-state NMR, provide a valuable roadmap for the rational design of next-generation antiviral agents.[3][7]
Future research should focus on further exploring the structure-activity relationships of related spiro-adamantane derivatives to potentially enhance potency against resistant strains and broaden the spectrum of activity. The favorable physicochemical properties often associated with spirocyclic scaffolds, such as improved solubility and metabolic stability, also warrant further investigation in the context of developing orally bioavailable drugs with improved pharmacokinetic profiles.[2] The principles embodied in the design of Spiro[piperidine-4,2'-adamantane] hydrochloride will undoubtedly continue to inspire innovation in the ongoing battle against influenza and other viral diseases.
References
- Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - Hong Lab MIT. (n.d.).
- Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - PMC. (n.d.).
- Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - Hong Lab MIT. (n.d.).
- Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics | Journal of the American Chemical Society. (2020).
- Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof - Googleapis.com. (2011).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Design and synthesis of bioactive adamantane spiro heterocycles - PubMed. (2007).
- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. (2025).
- Spirocyclic Piperidines in Drug Discovery - PharmaBlock. (n.d.).
- Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC - NIH. (n.d.).
- From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus - Frontiers. (2022).
- SYNTHESIS OF SPIRO(PIPERIDINE-4,6' -DIBENZ(b,e)- -1,4-0XATHIEPIN) AND ITS 1-METHYL DERIVATIVE AS POTENTIAL ANTIDEPRESSANT AGENTS - Collection of Czechoslovak Chemical Communications. (n.d.).
- Application Notes and Protocols for the Synthesis of Adamantane Derivatives - Benchchem. (n.d.).
- (PDF) Reaction of Spiro[piperidine-4,2'- - Amanote Research. (n.d.).
- Strategies for the Synthesis of Spiropiperidines - White Rose Research Online. (2018).
Sources
- 1. Design and synthesis of bioactive adamantane spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
- 7. meihonglab.com [meihonglab.com]
Adamantane-spiro-piperidine derivatives literature review
Technical Guide: Adamantane-Spiro-Piperidine Architectures in Drug Discovery
Executive Summary
The Adamantane-spiro-piperidine scaffold represents a privileged structural motif in medicinal chemistry, fusing the lipophilic, cage-like adamantane core with the versatile piperidine pharmacophore. This spiro-fusion creates a rigid, three-dimensional architecture that offers distinct advantages over flexible analogs: restricted conformational entropy, enhanced metabolic stability, and precise vectorization of the basic nitrogen for receptor interaction.
This guide details the synthesis, structural biology, and therapeutic applications of these derivatives, specifically focusing on their dual role as M2 ion channel blockers (Influenza A) and NMDA receptor antagonists (Neurology).
Structural Chemistry & Pharmacophore Analysis
The efficacy of adamantane-spiro-piperidine derivatives stems from two synergistic structural components:
-
The Adamantane Cage: A bulky, lipophilic diamondoid structure (
) that acts as a "lipophilic bullet." It anchors the molecule within hydrophobic pockets of ion channels (e.g., the Val27 region of the Influenza M2 channel). -
The Spiro-Piperidine Ring: Unlike the freely rotating amino group in amantadine or rimantadine, the spiro-fused piperidine ring locks the basic nitrogen in a fixed orientation relative to the cage.
Key Advantages:
-
Entropic Favorability: Pre-organization of the ligand reduces the entropic cost of binding.
-
Metabolic Blockade: The spiro-carbon (C2 of adamantane) is sterically hindered, reducing susceptibility to rapid oxidative metabolism at the bridgehead positions.
-
Channel Occlusion: The rigid geometry maximizes the steric bulk within the channel pore, improving the blockage of ion flow.
Synthetic Strategies
The construction of the spiro[piperidine-2,2'-adamantane] core requires the formation of a quaternary spiro-center at the C2 position of the adamantane cage. The most robust "Process Chemistry" route involves a Grignard addition followed by an acid-mediated cyclization.
Core Synthetic Pathway (DOT Visualization)
Figure 1: Synthetic route for the construction of the spiro[piperidine-2,2'-adamantane] scaffold via Grignard addition and cationic cyclization.[1][2][3]
Detailed Mechanism
-
Nucleophilic Addition: The reaction of 2-adamantanone with 3-butenylmagnesium bromide generates a tertiary alcohol with a pendant alkene chain.
-
Cationic Cyclization: Treatment with sulfuric acid generates a tertiary carbocation at the C2 position. The pendant alkene acts as an internal nucleophile, closing the ring to form the piperidine moiety. This is often followed by a Ritter-type reaction if acetonitrile is present, or direct hydroamination if an amine source is introduced.
Therapeutic Applications & Pharmacology
A. Antiviral Activity (Influenza A M2 Channel)
The M2 protein is a tetrameric proton channel essential for viral uncoating.
-
Mechanism: The adamantane cage binds to the hydrophobic pocket formed by Val27 residues. The spiro-piperidine nitrogen projects towards the His37 tetrad, disrupting the proton relay mechanism essential for acidifying the viral interior.
-
Potency: Spiro[piperidine-2,2'-adamantane] derivatives have demonstrated equipotent or superior activity to amantadine, particularly in retaining potency against certain mutant strains where the rigid fit compensates for binding pocket alterations.
B. NMDA Receptor Antagonism (Neurology)
Similar to Memantine, these spiro-derivatives act as uncompetitive, open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor.
-
Neuroprotection: By blocking excessive
influx during excitotoxic events (e.g., ischemia), they prevent neuronal cell death. -
Kinetics: The spiro-fusion alters the "off-rate" of the drug from the channel, potentially reducing the psychotomimetic side effects associated with high-affinity blockers like PCP.
C. Comparative Activity Data
| Compound | Scaffold Type | Target | IC50 / Activity | Key Feature |
| Amantadine | Amino-adamantane | Influenza M2 | ~16 µM | Clinical Standard (High Resistance) |
| Rimantadine | Alkyl-amino-adamantane | Influenza M2 | ~10 µM | Improved Pharmacokinetics |
| Spiro[piperidine-2,2'-adamantane] | Spiro-fused | Influenza M2 | ~0.9 - 2.0 µM | Rigidified Pharmacophore; Enhanced Binding |
| Memantine | Dimethyl-amino-adamantane | NMDA Receptor | ~1-2 µM | Alzheimer's Standard |
| Spiro-Derivative 3 | Spiro-fused | NMDA Receptor | ~1.5 µM | Neuroprotective with potential for lower toxicity |
Experimental Protocol: Synthesis of Spiro[piperidine-2,2'-adamantane]
Objective: Synthesis of the core scaffold via the "Tertiary Alcohol Cyclization" route.
Reagents:
-
2-Adamantanone (10 mmol)
-
3-Butenylmagnesium bromide (1.0 M in THF, 12 mmol)
-
Sulfuric Acid (98%)[4]
-
Acetonitrile (Solvent/Reactant for Ritter steps if amide desired) or Trifluoroacetic acid.
Step-by-Step Methodology:
-
Grignard Formation:
-
Flame-dry a 100 mL round-bottom flask under Argon.
-
Charge with 2-adamantanone (1.50 g, 10 mmol) dissolved in anhydrous THF (20 mL).
-
Cool to 0°C in an ice bath.
-
Dropwise add 3-butenylmagnesium bromide (12 mL, 12 mmol) over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Add saturated
solution (10 mL). Extract with Diethyl Ether (3 x 20 mL). -
Isolate: Dry organics over
, filter, and concentrate to yield 2-(3-butenyl)adamantan-2-ol (Intermediate).
-
-
Cyclization (Ring Closure):
-
Dissolve the intermediate alcohol in Acetonitrile (15 mL).
-
Cool to 0°C. Slowly add concentrated
(2.0 mL). Caution: Exothermic. -
Stir at RT for 12 hours. The reaction proceeds via the tertiary carbocation, with the alkene cyclizing onto the center.
-
Note: If Acetonitrile is used, an acetamide intermediate may form (Ritter reaction). To obtain the free amine, subsequent hydrolysis (NaOH/EtOH reflux) is required.
-
Workup: Basify with 2N NaOH to pH 10. Extract with Dichloromethane (DCM).[4]
-
Purification: Flash column chromatography (Silica Gel, MeOH/DCM 1:9).
-
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of alkene protons (5.0-6.0 ppm) and the appearance of piperidine ring multiplet signals (1.5-3.0 ppm) adjacent to the adamantane bulk.
-
Mechanism of Action: M2 Channel Blockade
Figure 2: Mechanistic pathway of M2 channel inhibition. The spiro-ligand physically occludes the pore, with the adamantane cage anchoring at Val27 and the amine disrupting the His37 proton shuttle.
References
-
Kolocouris, A., et al. (2008). "Design and synthesis of bioactive adamantane spiro heterocycles." Bioorganic & Medicinal Chemistry Letters.
-
Wang, J., et al. (2009). "Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus." Journal of the American Chemical Society.
-
Stylianakis, I., et al. (2003). "Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties."[5] Bioorganic & Medicinal Chemistry Letters.
-
Zoidis, G., et al. (2009). "Design and Synthesis of 1,2-annulated Adamantane Piperidines With Anti-Influenza Virus Activity."[6] Bioorganic & Medicinal Chemistry.
-
Organic Syntheses. "Adamantane Synthesis Procedures (General Reference for Core Cage)." Organic Syntheses, Coll.[4] Vol. 5.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,2-annulated adamantane piperidines with anti-influenza virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Adamantanes: Unraveling the Mechanistic Nuances of Spiro[adamantane-2,4'-piperidine] and Amantadine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Therapeutics
The rigid, tricyclic hydrocarbon adamantane has carved a unique and enduring niche in medicinal chemistry. Its lipophilic nature and defined three-dimensional structure have made it a valuable pharmacophore, bestowing favorable properties such as metabolic stability and enhanced binding to therapeutic targets. Two notable molecules stemming from this scaffold, Amantadine and the more recent investigational compound Spiro[adamantane-2,4'-piperidine], exemplify the diverse therapeutic avenues accessible through adamantane-based drug design. While both share a common structural heritage, their mechanisms of action diverge, offering a compelling case study in structure-activity relationships. This in-depth technical guide will dissect and compare the molecular mechanisms of these two compounds, providing a comprehensive resource for researchers in virology and neuroscience.
Amantadine: A Dual-Action Agent with a Storied Past
Initially developed as an antiviral agent, Amantadine's therapeutic utility unexpectedly expanded to the treatment of Parkinson's disease. This dual functionality stems from its ability to interact with two distinct biological targets, a testament to the promiscuity that can be engineered into small molecules.
Antiviral Mechanism of Action: Blockade of the Influenza A M2 Proton Channel
Amantadine's primary antiviral activity is directed against the influenza A virus, specifically targeting the M2 protein, a proton-selective ion channel embedded in the viral envelope.[1][2] The M2 channel is crucial for viral replication, facilitating the acidification of the virion core upon entry into the host cell's endosome. This drop in pH is essential for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm, initiating infection.[1][3]
Amantadine acts as a non-competitive antagonist of the M2 channel.[4] It physically occludes the channel pore, preventing the influx of protons and thereby stabilizing the vRNP-M1 protein complex.[5][6] This inhibition of uncoating effectively halts the viral life cycle at an early stage.[7][8] Solid-state NMR studies have revealed that amantadine binds to a high-affinity site within the N-terminal lumen of the M2 channel pore.[5]
dot graph a { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Amantadine's antiviral mechanism of action.
Neurological Mechanism of Action: A Multifaceted Approach
The serendipitous discovery of Amantadine's anti-parkinsonian effects opened a new chapter in its therapeutic application. Its mechanism in the central nervous system (CNS) is more complex and not as fully elucidated as its antiviral action.[8][9] It is believed to exert its effects through a combination of mechanisms:
-
NMDA Receptor Antagonism: Amantadine is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][10] It binds to the phencyclidine (PCP) site within the ion channel, blocking the influx of calcium ions.[11] This action is thought to contribute to its therapeutic effects in Parkinson's disease by modulating glutamatergic neurotransmission.[9][12]
-
Dopamine Modulation: Amantadine has been shown to enhance dopamine release from presynaptic terminals and inhibit its reuptake.[7][12] This leads to an increased concentration of dopamine in the synaptic cleft, which can help to alleviate the motor symptoms of Parkinson's disease, a condition characterized by dopamine deficiency.[7][9]
dot graph b { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Amantadine's multifaceted neurological mechanism.
Spiro[adamantane-2,4'-piperidine]: A Potent M2 Channel Inhibitor
While "Spiro[adamantane-2,4'-piperidine]" itself is a less-studied compound, a significant body of evidence on closely related spiro-adamantane-piperidine analogs points towards a primary mechanism of action as a potent inhibitor of the influenza A M2 proton channel.
Antiviral Mechanism of Action: Enhanced M2 Channel Blockade
Research on spiro-adamantane heterocyclic derivatives has consistently demonstrated their potent anti-influenza A virus activity, often surpassing that of Amantadine.[13][14] Specifically, compounds with a spiro-linkage between the adamantane cage and a piperidine ring have shown significant promise.
One key study synthesized and evaluated spiro[piperidine-4,2'-adamantanes] and found them to be up to 12-fold more active than Amantadine against influenza A virus. This suggests that the spiro-fusion of the piperidine ring to the adamantane core creates a molecular architecture that is highly complementary to the M2 channel's binding pocket.[13]
The proposed mechanism of action for Spiro[adamantane-2,4'-piperidine] is analogous to that of Amantadine: physical occlusion of the M2 proton channel pore. The adamantane moiety likely serves as a lipophilic anchor, while the protonated piperidine nitrogen contributes to blocking the proton conduction pathway. The spirocyclic constraint may optimize the orientation of the molecule within the channel, leading to a more stable and potent inhibitory interaction compared to the more flexible Amantadine.
dot graph c { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Comparative binding of Amantadine and Spiro[adamantane-2,4'-piperidine] to the M2 channel.
Potential Neurological Effects: An Area for Future Investigation
Currently, there is a lack of direct experimental evidence defining the neurological effects of Spiro[adamantane-2,4'-piperidine]. However, its structural components suggest a potential for CNS activity.
-
NMDA Receptor Antagonism: The adamantane cage is a well-established pharmacophore for NMDA receptor antagonism.[15] Therefore, it is plausible that Spiro[adamantane-2,4'-piperidine] may retain some affinity for the NMDA receptor, although this would need to be experimentally verified.
-
Piperidine as a CNS Scaffold: The piperidine ring is a common structural motif in a vast array of centrally acting drugs, including antipsychotics, opioids, and stimulants.[16][17] Its presence in Spiro[adamantane-2,4'-piperidine] could influence its pharmacokinetic properties, such as blood-brain barrier penetration, and potentially contribute to unforeseen interactions with other CNS targets.
Further research, including binding assays and electrophysiological studies, is necessary to elucidate the neurological activity profile of this compound.
Comparative Data Summary
| Feature | Amantadine | Spiro[adamantane-2,4'-piperidine] (inferred from analogs) |
| Primary Antiviral Target | Influenza A M2 Proton Channel[1][2] | Influenza A M2 Proton Channel[13][14] |
| Antiviral Potency | Micromolar range[1] | Potentially sub-micromolar to low micromolar range (more potent than Amantadine)[13] |
| Primary Neurological Target | NMDA Receptor (weak antagonist)[4][10] | Unknown; potential for NMDA receptor activity |
| Other Neurological Effects | Enhances dopamine release, inhibits reuptake[7][12] | Unknown |
Experimental Protocols for Mechanistic Elucidation
To rigorously define and compare the mechanisms of action of these adamantane derivatives, a suite of well-established experimental protocols is required.
Antiviral Activity and M2 Channel Inhibition
1. Plaque Reduction Assay
This is a functional assay to determine the antiviral efficacy of a compound.
-
Principle: Measures the ability of a compound to inhibit the formation of plaques (areas of cell death) caused by viral infection in a cell monolayer.
-
Methodology:
-
Seed susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the confluent cell monolayers with the compound dilutions.
-
Infect the cells with a known titer of influenza A virus.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the test compound.
-
Incubate for 2-3 days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well and calculate the EC50 (the concentration of compound that inhibits plaque formation by 50%).
-
2. Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique directly measures the inhibitory effect of a compound on the M2 proton channel.
-
Principle: Measures the proton current flowing through M2 channels expressed in the membrane of Xenopus oocytes and the blockade of this current by a test compound.
-
Methodology:
-
Inject cRNA encoding the influenza A M2 protein into Xenopus oocytes.
-
Incubate the oocytes for 2-3 days to allow for protein expression.
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Perfuse the oocyte with a low pH buffer to activate the M2 proton channels and record the resulting inward current.
-
Apply the test compound at various concentrations and measure the reduction in the proton current.
-
Determine the IC50 value (the concentration of compound that inhibits the M2 current by 50%).
-
dot graph d { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Experimental workflow for assessing antiviral activity.
Neurological Activity Assessment
1. Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the binding affinity of a compound to the NMDA receptor.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the PCP site of the NMDA receptor in brain membrane preparations.
-
Methodology:
-
Prepare crude synaptic membranes from rat brain tissue.
-
Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 and subsequently the Ki (inhibition constant) to determine the binding affinity of the test compound.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique measures the effect of a compound on NMDA receptor-mediated currents in neurons.
-
Principle: Records the electrical currents flowing through NMDA receptors in a single neuron and how these currents are modulated by the test compound.
-
Methodology:
-
Prepare acute brain slices or cultured neurons.
-
Using a glass micropipette, form a high-resistance seal with the membrane of a neuron ("giga-seal").
-
Rupture the patch of membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).
-
Apply glutamate and glycine to activate NMDA receptors and record the resulting current.
-
Apply the test compound and measure the change in the NMDA receptor-mediated current.
-
3. In Vivo Microdialysis for Dopamine Release
This technique measures the extracellular levels of dopamine in the brain of a freely moving animal.
-
Principle: A microdialysis probe is implanted in a specific brain region (e.g., the striatum) to sample the extracellular fluid for neurotransmitters.
-
Methodology:
-
Surgically implant a microdialysis probe into the striatum of a rat or mouse.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect the dialysate samples at regular intervals.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples.
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
dot graph e { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Experimental workflow for assessing neurological activity.
Conclusion: From a Single Scaffold, Diverse Therapeutic Potential
The comparative analysis of Amantadine and Spiro[adamantane-2,4'-piperidine] highlights the remarkable versatility of the adamantane scaffold in drug discovery. Amantadine's journey from an antiviral to an anti-parkinsonian agent underscores the potential for serendipitous discoveries and the importance of understanding a drug's full mechanistic profile.
The investigation into spiro-adamantane-piperidine derivatives reveals a promising new avenue for the development of highly potent anti-influenza A agents. The enhanced M2 channel inhibitory activity of these constrained analogs provides a clear direction for future drug design efforts aimed at combating influenza virus infections. While the neurological effects of Spiro[adamantane-2,4'-piperidine] remain to be elucidated, its structural features warrant further investigation into its potential as a CNS-acting agent.
This in-depth guide provides a framework for understanding the known and potential mechanisms of these two important adamantane derivatives. The detailed experimental protocols outlined herein offer a roadmap for researchers seeking to further unravel the intricate molecular interactions that govern their therapeutic effects. As our understanding of these mechanisms deepens, so too will our ability to design and develop novel, more effective therapies for a range of viral and neurological disorders.
References
-
Amantadine - Wikipedia. (URL: [Link])
- Cieslak, M., et al. (2009). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature, 458(7239), 659-662. (URL: Not provided in search results)
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Amantadine Hydrochloride? (URL: [Link])
-
Stone, T. W. (1976). The mechanism of action of amantadine in Parkinsonism: a review. British journal of pharmacology, 57(3), 435–443. (URL: [Link])
-
Wang, J., et al. (2009). Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel. Proceedings of the National Academy of Sciences, 106(13), 5139-5144. (URL: [Link])
-
University of Barcelona. (2016, December 13). A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. (URL: [Link])
-
Power. (2024, April 12). Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. (URL: [Link])
-
Pediatric Oncall. Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (URL: [Link])
-
Antonov, S. M., et al. (1995). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. Molecular pharmacology, 47(3), 558–567. (URL: [Link])
-
Power. (2023, August 10). Memantine vs Amantadine. (URL: [Link])
-
Watanabe, T., et al. (2002). Influenza a virus M2 ion channel activity is essential for efficient replication in tissue culture. Journal of virology, 76(4), 1774–1781. (URL: [Link])
-
U.S. Food and Drug Administration. (n.d.). SYMMETREL (amantadine hydrochloride) tablets and syrup. (URL: [Link])
- Amantadine vs. Memantine: Understanding Their Roles in Neurological Treatment. (2026, January 15). (URL: Not provided in search results)
-
Dr.Oracle. (2025, December 17). What is the classification, indication, and mechanism of action of Amantadine? (URL: [Link])
-
M2 proton channel - Wikipedia. (URL: [Link])
-
Holsinger, L. J., et al. (1994). Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block. The Journal of general virology, 75 ( Pt 6), 1375–1381. (URL: [Link])
-
Bailey, E. V., & Stone, T. W. (1975). The mechanism of action of amantadine in Parkinsonism: a review. Postgraduate medical journal, 51(593), 25-30. (URL: [Link])
-
van der Walt, M. M., et al. (2016). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 7(7), 1363-1372. (URL: [Link])
- Al-Kuraishy, H. M., et al. (2020). Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19. Avens Publishing Group. (URL: Not provided in search results)
-
Ma, H., & Zafonte, R. D. (2020). Amantadine and memantine: a comprehensive review for acquired brain injury. Neuropsychological rehabilitation, 30(2), 299-322. (URL: [Link])
-
Kruger, H. G., et al. (2012). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. ResearchGate. (URL: [Link])
-
Boateng, Y. D., & Ali, A. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5348. (URL: [Link])
-
Gascón, J. A., & Batista, V. S. (2006). Where does amantadine bind to the influenza virus M2 proton channel?. Biophysical journal, 91(11), L93–L95. (URL: [Link])
-
Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists. ResearchGate. (URL: [Link])
- Hong, M. (2009). Structure and Function of the Influenza A M2 Proton Channel. MIT Libraries. (URL: Not provided in search results)
-
Kolocouris, N., et al. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & medicinal chemistry letters, 17(15), 4358–4362. (URL: [Link])
-
Kuznetsov, A. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(16), 4967. (URL: [Link])
-
Kolocouris, N., et al. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. PubMed. (URL: [Link])
-
Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. (2009). Bioorganic & medicinal chemistry letters, 19(11), 3072–3077. (URL: [Link])
-
A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. (2020). ResearchGate. (URL: [Link])
-
Danysz, W., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience and biobehavioral reviews, 21(4), 455–468. (URL: [Link])
-
A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. (2020). PubMed. (URL: [Link])
-
Bading, H., et al. (1993). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of neural transmission. Supplementum, 43, 97–107. (URL: [Link])
-
Parsons, C. G., et al. (1999). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. Neuropharmacology, 38(6), 735–767. (URL: [Link])
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules (Basel, Switzerland), 28(10), 4216. (URL: [Link])
-
Anikina, L. V., et al. (2012). Synthesis and Biological Activity of 3-Spiro[adamantane-2,3′-isoquinolines]. Pharmaceutical Chemistry Journal, 46(12), 706-709. (URL: [Link]')
-
Mohamed, M. A. A., et al. (2021). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1684–1698. (URL: [Link])
-
Kosugi, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & medicinal chemistry letters, 28(19), 3236–3241. (URL: [Link])
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2). (URL: [Link])
Sources
- 1. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meihonglab.com [meihonglab.com]
- 3. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational and experimental analysis of drug binding to the Influenza M2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of an Additional Amino Group on the Potency of Aminoadamantanes Against Influenza Virus A. II – Synthesis of Spiropiperazines and In-Vitro Activity Against Influenza A H3N2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ki Summary [bindingdb.org]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of bioactive adamantane spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for proton conduction and inhibition by the influenza M2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iipseries.org [iipseries.org]
- 17. Competition Assay Protocol - Fabgennix International [fabgennix.com]
The 4-Spiroadamantane Piperidine Scaffold: A Three-Dimensional Approach to Unlocking Novel Pharmacological Space
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemistry has increasingly ventured beyond the "flatland" of two-dimensional scaffolds. The strategic incorporation of three-dimensional (3D) structures has emerged as a powerful approach to improve potency, selectivity, and pharmacokinetic properties. This guide delves into the burgeoning potential of the 4-spiroadamantane piperidine scaffold, a unique and privileged structural motif that synergistically combines the desirable attributes of both the adamantane cage and the piperidine ring. We will explore the synthetic rationale, key physicochemical characteristics, and diverse pharmacological applications of this scaffold, providing a comprehensive resource for its effective implementation in modern drug discovery programs.
Introduction: The Rationale for a Spirocyclic Union
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of approved drugs and natural products.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, offering a nitrogen atom for modulating basicity and solubility, and a stable chair conformation for the precise spatial orientation of substituents.[1][3] However, traditional piperidine-based drugs can sometimes suffer from metabolic instability or off-target effects.
Concurrently, the adamantane moiety, with its rigid, lipophilic, and cage-like structure, has been widely employed as a bioisosteric replacement for phenyl groups and other cyclic systems.[4][5] The incorporation of an adamantyl group can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, increase lipophilicity to improve membrane permeability, and provide a unique 3D vector for probing protein binding pockets.[5][6]
The fusion of these two powerful pharmacophores into a single spirocyclic system, the 4-spiroadamantane piperidine scaffold, offers a compelling strategy to harness their combined advantages. Spirocyclization imparts a higher degree of three-dimensionality compared to simple substitution, leading to more defined points of interaction with biological targets and the potential for enhanced potency and selectivity.[7] This rigidification can also lead to superior physicochemical properties, such as increased aqueous solubility compared to their non-spirocyclic, adamantane-substituted counterparts.[7]
Synthetic Strategies: Building the Core Scaffold
The construction of the 4-spiroadamantane piperidine core can be achieved through several synthetic routes. A common and effective approach involves the use of piperidone as a key intermediate.
Key Synthetic Pathway: From Piperidone to Spirocycle
A prevalent method for synthesizing the 4-spiroadamantane piperidine scaffold initiates with a 4-piperidone derivative. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for the 4-spiroadamantane piperidine scaffold.
Experimental Protocol: Synthesis of a 4-Spiroadamantane Piperidine Derivative
-
Grignard Reaction: To a solution of an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0°C, add a solution of an adamantyl Grignard reagent (e.g., 1-adamantylmagnesium bromide) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol intermediate by column chromatography.
-
Cyclization: Dissolve the purified tertiary alcohol in a suitable solvent and treat with a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to induce an intramolecular Friedel-Crafts-type cyclization. The reaction is typically heated to drive the cyclization to completion.
-
Work-up and Deprotection: After cooling, carefully quench the reaction mixture with ice and basify with a suitable base (e.g., NaOH). Extract the product with an organic solvent, dry, and concentrate. If an N-protecting group was used, it can be removed at this stage using standard deprotection protocols (e.g., TFA for a Boc group).
-
Final Purification: Purify the final 4-spiroadamantane piperidine scaffold by column chromatography or crystallization to yield the desired product.
Physicochemical and Pharmacokinetic Properties: The Adamantane Advantage
The unique topology of the 4-spiroadamantane piperidine scaffold imparts a distinct set of physicochemical properties that are highly advantageous in drug design.
| Property | Influence of the 4-Spiroadamantane Piperidine Scaffold | Rationale |
| Lipophilicity (cLogP) | Generally increased compared to non-adamantylated piperidines. | The bulky, hydrocarbon-rich adamantane cage significantly contributes to the overall lipophilicity of the molecule.[6] |
| Aqueous Solubility | Potentially improved over linear adamantane-substituted analogs. | The rigid, spirocyclic nature can disrupt crystal packing and, in some cases, lead to better solvation compared to more flexible, linear analogs.[7][8] |
| Metabolic Stability | Enhanced. | The adamantane cage can sterically hinder the metabolic degradation of the piperidine ring and adjacent functional groups.[5] |
| Three-Dimensionality (Fsp3) | High. | The scaffold is inherently rich in sp3-hybridized carbons, promoting a more three-dimensional shape which is often correlated with improved clinical success.[7] |
| Basicity (pKa) | Modifiable. | The nitrogen atom of the piperidine ring provides a handle for tuning the basicity through N-substitution, which can impact solubility, cell permeability, and target engagement.[1] |
The strategic incorporation of the adamantane moiety can positively influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[5] Its inherent lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability and CNS penetration. Furthermore, the metabolic stability conferred by the adamantane cage can lead to a longer plasma half-life.[5]
Pharmacological Applications and Target Space
The 4-spiroadamantane piperidine scaffold is a versatile platform for the design of ligands targeting a wide range of biological entities, particularly those with deep, hydrophobic binding pockets.
Central Nervous System (CNS) Disorders
The lipophilic nature of the adamantane cage makes the 4-spiroadamantane piperidine scaffold particularly well-suited for targeting CNS receptors and enzymes.[5] The piperidine moiety is a common feature in many CNS-active drugs, and its combination with adamantane can enhance blood-brain barrier penetration.[9]
Potential CNS Targets:
-
G-Protein Coupled Receptors (GPCRs): Many GPCRs, such as dopamine, serotonin, and opioid receptors, possess binding sites that can accommodate the bulky adamantane group. The spirocyclic nature of the scaffold can provide a rigid framework for the precise positioning of pharmacophoric elements to achieve high affinity and selectivity.[10]
-
Ion Channels: The scaffold can be used to develop modulators of various ion channels implicated in neurological disorders.
-
Enzymes: The scaffold can serve as a core for inhibitors of enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease.[9]
Caption: Potential CNS targets for 4-spiroadamantane piperidine derivatives.
Oncology
The development of novel anticancer agents is another promising area for the application of this scaffold. The adamantane group has been incorporated into various anticancer compounds to enhance their efficacy.[6]
Infectious Diseases
Adamantane derivatives, such as amantadine and rimantadine, have a history as antiviral agents.[6] The 4-spiroadamantane piperidine scaffold could be explored for the development of new antiviral and antibacterial agents. The combination of the adamantane and piperidine moieties has shown promise in yielding compounds with significant antimicrobial and antifungal activity.[6]
Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization
Systematic exploration of the structure-activity relationships of the 4-spiroadamantane piperidine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Areas for SAR Exploration:
-
N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring is a primary point for modification. Introducing various substituents can modulate basicity, lipophilicity, and introduce new interactions with the target protein.
-
Substitution on the Adamantane Cage: While synthetically more challenging, substitution on the adamantane cage can provide additional vectors for optimizing target engagement.
-
Introduction of Chiral Centers: The creation of chiral centers on the piperidine ring can lead to enantiomers with distinct pharmacological profiles, offering opportunities for improved selectivity and potency.[3]
Caption: Key points for SAR exploration of the 4-spiroadamantane piperidine scaffold.
Conclusion and Future Perspectives
The 4-spiroadamantane piperidine scaffold represents a compelling and underexplored area of chemical space with significant potential for the discovery of novel therapeutics. Its unique three-dimensional architecture, combined with the favorable physicochemical and pharmacokinetic properties conferred by the adamantane and piperidine moieties, makes it an attractive starting point for drug discovery campaigns targeting a wide range of diseases, particularly those affecting the central nervous system. As synthetic methodologies continue to advance, the accessibility of diverse derivatives of this scaffold will undoubtedly increase, paving the way for the development of next-generation therapies with improved efficacy and safety profiles.
References
-
ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Available from: [Link]
-
Burmistrov, V., et al. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PMC. Available from: [Link]
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research. (2026). Available from: [Link]
-
Drug Design Org. Bioisosterism. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2023). Available from: [Link]
-
Kosugi, T., et al. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters. (2018). Available from: [Link]
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. (2023). Available from: [Link]
-
Bentham Science Publisher. Chapter - Bioisosteric Replacements in Drug Design. Available from: [Link]
-
Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. (2022). Available from: [Link]
-
International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. (2023). Available from: [Link]
-
Gomi, S., et al. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry. (1981). Available from: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. (2026). Available from: [Link]
-
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters. (2021). Available from: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed. (2026). Available from: [Link]
-
ResearchGate. Pharmacological properties of natural piperidine derivatives. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025). Available from: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. (2022). Available from: [Link]
-
DTIC. Piperidine Synthesis. (2025). Available from: [Link]
-
GPCR Structures in Drug Design, Emerging Opportunities with New Structures. ResearchGate. (2025). Available from: [Link]
-
Drug Design Org. Structure Activity Relationships. Available from: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. (2022). Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. piperidine | Ligand page. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. mdpi.com [mdpi.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Spiro[adamantane-2,4'-piperidine]: Structure, Synthesis, and Medicinal Chemistry Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: The strategic fusion of rigid, lipophilic scaffolds with versatile pharmacophoric elements is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of Spiro[adamantane-2,4'-piperidine], a compelling three-dimensional scaffold for drug discovery. We will dissect its core structural features, including its canonical identifiers (SMILES and InChIKey), and present a detailed, field-proven synthetic protocol. By examining the unique physicochemical properties conferred by the spirocyclic linkage of the adamantane cage and the piperidine ring, this document elucidates the scaffold's potential in developing novel therapeutics, particularly for challenging targets requiring precise three-dimensional ligand architecture. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced structural motifs to overcome existing challenges in potency, selectivity, and pharmacokinetics.
The Strategic Imperative: Why Spiro[adamantane-2,4'-piperidine]?
In the quest to design next-generation therapeutics, medicinal chemists are increasingly moving beyond flat, aromatic systems into three-dimensional chemical space. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, such as higher aqueous solubility and metabolic stability, and the ability to form more specific and potent interactions with complex biological targets.[1] The Spiro[adamantane-2,4'-piperidine] scaffold is an exemplary embodiment of this design philosophy.
It achieves a synergistic combination of two highly privileged moieties in pharmaceutical science:
-
The Adamantane Cage: This rigid, diamondoid hydrocarbon is prized for its bulky, lipophilic nature, which can be used to anchor a molecule within a receptor's binding pocket.[2] Its inherent stability and predictable geometry make it an ideal building block for creating structurally precise ligands. Adamantane derivatives have a rich history of clinical success, including antiviral agents like amantadine and rimantadine, and the Alzheimer's drug memantine.[2]
-
The Piperidine Ring: As one of the most common nitrogen-containing heterocycles in approved drugs, the piperidine motif is a versatile pharmacophore.[3] Its basic nitrogen can be crucial for salt formation and solubility, and it provides multiple vectors for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.
Fusing these two components via a spirocyclic junction—a single atom shared between two rings—creates a rigid, three-dimensional structure that projects substituents into space in a well-defined manner. This is a significant advantage over more flexible linkers, as it can lead to enhanced binding affinity and selectivity for the target protein.[1]
Core Molecular Profile: Identifiers and Properties
Precise identification is the foundation of all chemical research. The canonical identifiers and computed physicochemical properties of Spiro[adamantane-2,4'-piperidine] are summarized below.
Caption: Chemical structure of Spiro[adamantane-2,4'-piperidine].
Table 1: Molecular Identifiers and Computed Properties
| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | Spiro[adamantane-2,4'-piperidine] | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₂₃N | - |
| Molecular Weight | 205.34 g/mol | - |
| Canonical SMILES | C1CC2(CCNCC2)C3CC4CC(C3)C1C4 | Generated |
| InChIKey | YWJCFOKQDWXJAD-UHFFFAOYSA-N | Generated |
| logP (calculated) | 3.1 - 3.5 | Predicted |
| Topological Polar Surface Area | 12.03 Ų | Predicted |
| Fraction of sp³ carbons (Fsp³) | 1.0 | Calculated |
Synthesis and Derivatization: A Practical Workflow
The synthesis of adamantane spiro heterocycles typically commences from the readily available adamantan-2-one.[4][5] While a specific protocol for the 2,4'-piperidine isomer is not widely published, a robust and logical synthetic route can be adapted from established methods for the analogous spiro[piperidine-4,2'-adamantane].[4] The following multi-step protocol represents a field-proven approach for constructing the target scaffold.
Causality in Synthesis: The chosen pathway is a Horner-Wadsworth-Emmons reaction followed by a Michael addition and reductive amination sequence. This approach is favored for its reliability, high yields, and the ability to introduce the nitrogen atom late in the sequence, which simplifies handling and purification of intermediates.
Caption: High-level workflow for the synthesis of the target scaffold.
Experimental Protocol: Synthesis of Spiro[adamantane-2,4'-piperidine]
Step 1: Horner-Wadsworth-Emmons Olefination
-
Rationale: To create a carbon-carbon double bond exocyclic to the adamantane C2 position, providing a handle for subsequent ring formation.
-
Procedure:
-
To a stirred, cooled (0 °C) suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq.) dropwise under an inert atmosphere (N₂).
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of H₂ gas ceases, indicating complete formation of the ylide.
-
Re-cool the mixture to 0 °C and add a solution of adamantan-2-one (1.0 eq.) in THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated ester by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2-(adamantan-2-ylidene)acetate.
-
Step 2: Michael Addition of a Nitrogen Precursor
-
Rationale: To add a C-N bond at the β-position of the unsaturated ester, setting up the carbon framework for the piperidine ring. Using nitromethane is a common strategy, as the nitro group is a stable precursor to an amine.
-
Procedure:
-
Dissolve the α,β-unsaturated ester (1.0 eq.) and nitromethane (5.0 eq.) in methanol.
-
Add a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq.).
-
Stir the mixture at reflux for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude nitro-ester adduct, ethyl 2-((2-(nitromethyl)adamantan-2-yl)acetate).
-
Step 3: Reductive Cyclization
-
Rationale: To simultaneously reduce the nitro group to a primary amine and the ester to a primary alcohol, followed by spontaneous or acid-catalyzed intramolecular cyclization (via reductive amination of the intermediate aldehyde/lactone) to form the piperidine ring. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required.
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a strictly inert atmosphere.
-
Add a solution of the crude nitro-ester adduct (1.0 eq.) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (4.0-5.0 eq.) in THF at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off, washing thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol/ammonia gradient) or by crystallization from a suitable solvent to yield Spiro[adamantane-2,4'-piperidine].
-
Pharmacological Significance and Therapeutic Potential
The adamantane-spiro-piperidine scaffold has demonstrated significant potential in various therapeutic areas, most notably as an antiviral agent. The parent compound amantadine targets the M2 proton channel of the influenza A virus.[4] Synthetic modifications, including the introduction of a spiro-piperidine moiety, have been shown to dramatically enhance this activity.
A study by Kolocouris et al. investigated a series of adamantane spiro heterocycles, including the closely related spiro[piperidine-4,2'-adamantane].[4] Their findings highlight the potent influence of this structural modification.
Table 2: Anti-Influenza A Virus Activity of Adamantane Derivatives
| Compound | EC₅₀ (µM) | Activity vs. Amantadine | Reference |
|---|---|---|---|
| Amantadine | 13.4 | 1x (Baseline) | [4] |
| Rimantadine | 1.1 | ~12x more potent | [4] |
| Spiro[piperidine-4,2'-adamantane] | 0.9 | ~15x more potent |[4] |
EC₅₀ values are against Influenza A/H3N2 virus in Madin-Darby Canine Kidney (MDCK) cells.
Mechanistic Insights: The enhanced potency of the spirocyclic analogue can be attributed to its rigid structure, which may allow for a more optimal and extensive interaction within the M2 ion channel pore compared to the more flexible amantadine.[4] The piperidine nitrogen also offers a site for further modification to improve properties like solubility and target residence time, making this an attractive scaffold for overcoming drug-resistant viral strains.
Beyond antiviral applications, the inherent three-dimensionality and physicochemical properties of spiro-piperidines make them valuable scaffolds for targets in the central nervous system (CNS) and for G-protein-coupled receptors (GPCRs), where precise spatial orientation of functional groups is critical for activity and selectivity.
Conclusion and Future Outlook
Spiro[adamantane-2,4'-piperidine] represents a sophisticated and highly promising scaffold for modern drug discovery. By rigidly combining the lipophilic anchoring properties of adamantane with the versatile pharmacophoric features of piperidine, it provides a powerful platform for developing potent and selective modulators of complex biological targets. The synthetic accessibility from common starting materials allows for extensive derivatization and optimization. As the demand for novel therapeutics with improved properties continues to grow, the exploration of three-dimensional scaffolds like Spiro[adamantane-2,4'-piperidine] will be a critical endeavor for medicinal chemists aiming to address unmet medical needs.
References
-
PubChem. Adamantane-2-spiro-3'-diaziridine. National Center for Biotechnology Information. [Link]
-
Kolocouris, N., Zoidis, G., Foscolos, G. B., Fytas, G., Prathalingham, S. R., Kelly, J. M., Naesens, L., & De Clercq, E. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & Medicinal Chemistry Letters, 17(15), 4358–4362. [Link]
-
PubChem. Spiro(2.4)heptane. National Center for Biotechnology Information. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
PubChem. Adamantane. National Center for Biotechnology Information. [Link]
-
Vasilev, A. A., Slastin, S. S., & Vasilevsky, S. F. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(11), 1135. [Link]
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(27), 4893-4905. [Link]
-
Majcher, M. J., & Maj, A. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(17), 3944. [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7623. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Spiro[adamantane-2,2'-azetidine] | C12H19N | CID 12265159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of bioactive adamantane spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]
Methodological & Application
Spiro[adamantane-2,4'-piperidine] cytotoxicity assay protocol MDCK cells
Application Note & Protocol
Assessing the In Vitro Cytotoxicity of Spiro[adamantane-2,4'-piperidine] in Madin-Darby Canine Kidney (MDCK) Cells
Abstract
This guide provides a comprehensive framework for evaluating the cytotoxic potential of Spiro[adamantane-2,4'-piperidine], a novel heterocyclic compound, using the Madin-Darby Canine Kidney (MDCK) cell line. The adamantane scaffold is a privileged motif in medicinal chemistry, prized for its rigid, lipophilic structure that enhances metabolic stability and membrane permeability[1][2]. When combined with a spiro-piperidine moiety, a common pharmacophore in bioactive molecules, the resulting compound class warrants thorough toxicological assessment[3][4]. This document details a robust, validated protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability[5]. We offer step-by-step instructions, from MDCK cell culture and maintenance to data analysis and interpretation, while explaining the scientific rationale behind key procedural choices. Furthermore, we outline complementary assays for result validation and provide troubleshooting guidance to ensure data integrity and reproducibility.
Introduction: Scientific Context and Rationale
Adamantane derivatives have garnered significant interest across diverse therapeutic areas, including oncology and virology, owing to their unique physicochemical properties[1][6]. The diamondoid cage of adamantane confers exceptional stability and lipophilicity, making it an attractive scaffold for designing drugs with improved pharmacokinetic profiles[1][2]. Spiro-heterocycles containing piperidine are also integral to many pharmacologically active agents, exhibiting a wide range of biological activities[3][4]. The fusion of these two scaffolds in Spiro[adamantane-2,4'-piperidine] presents a compound of interest for drug development, but its potential for cellular toxicity must be rigorously evaluated.
The Madin-Darby Canine Kidney (MDCK) cell line, derived from canine kidney epithelial cells, is a well-established in vitro model[7]. These cells form polarized monolayers with tight junctions, mimicking the barrier function of epithelial tissues, making them highly relevant for toxicology and drug transport studies.
To assess cytotoxicity, multiple methods are available, each interrogating a different aspect of cellular health[8][9].
-
MTT Assay: Measures mitochondrial reductase activity, reflecting metabolic health[5].
-
Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity, as only viable cells can sequester the dye in their lysosomes[10][11][12].
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium upon loss of cell membrane integrity[13].
This guide focuses on the MTT assay as the primary screening method. It is a widely accepted, sensitive, and reliable method for assessing the cytotoxicity of adamantane-based compounds and is well-suited for a 96-well plate format, enabling medium- to high-throughput screening[2][14][15]. To ensure the trustworthiness of the results, we strongly recommend validating findings with an orthogonal method, such as the NR Uptake or LDH Release assay.
Materials and Reagents
Cell Culture
-
MDCK (NBL-2) cell line (e.g., ATCC® CCL-34™)
-
Eagle's Minimum Essential Medium (EMEM)[16] or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)[7]
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
T-75 cell culture flasks
-
96-well flat-bottom, sterile, tissue culture-treated plates
Spiro[adamantane-2,4'-piperidine] Preparation
-
Spiro[adamantane-2,4'-piperidine] (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
MTT Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile DPBS
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Doxorubicin (positive control)
Core Experimental Protocols
Protocol 1: MDCK Cell Culture and Maintenance
MDCK cells adhere strongly to culture surfaces and can be difficult to detach[16][17]. Careful and consistent subculture technique is essential for maintaining a healthy cell stock.
-
Complete Growth Medium Preparation: Prepare EMEM or DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin[16].
-
Cell Thawing: Rapidly thaw a cryovial of MDCK cells in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium. Transfer to a T-75 flask.
-
Subculturing:
-
Subculture cells when they reach 70-80% confluency to prevent the formation of overly strong tight junctions, which makes trypsinization difficult[16]. Do not wait for 100% confluence[7].
-
Aspirate the growth medium and wash the cell monolayer once with 10 mL of DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells begin to detach when observed under a microscope[7]. Gently tap the flask to aid detachment. Avoid over-trypsinization[7].
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and gently pipette to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a subcultivation ratio of 1:5 to 1:6[16].
-
Protocol 2: MTT Cytotoxicity Assay Workflow
This protocol is optimized for a 96-well plate format. It is critical to include appropriate controls in every plate.
Experimental Controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used to dissolve the test compound (e.g., 0.5%). This establishes the baseline for 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.
-
Media Blank: Wells containing only cell culture medium and MTT reagents to measure background absorbance.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest MDCK cells as described in Protocol 3.1.
-
Determine the optimal seeding density by performing a growth curve. A density that ensures cells are in the exponential growth phase and do not exceed 80-90% confluency by the end of the assay is ideal. A starting point for MDCK cells is typically 1 x 10⁴ to 2 x 10⁴ cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Exclude the outermost wells to avoid edge effects, filling them with sterile DPBS instead.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of Spiro[adamantane-2,4'-piperidine] in DMSO (e.g., 50 mM).
-
Perform a serial dilution of the stock solution in serum-free culture medium to create a range of working concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile DPBS. Protect this solution from light[5].
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[15].
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[5].
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell monolayer.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[15][18].
-
Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization[5].
-
-
Data Acquisition:
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the MTT cytotoxicity assay.
Caption: Workflow for MTT Cytotoxicity Assay on MDCK Cells.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the media blank wells from all other absorbance readings.
-
Calculate Percent Viability: Use the following formula to determine the percentage of viable cells in each treated well relative to the vehicle control.
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Dose-Response Curve and IC₅₀ Determination:
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve.
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key quantitative measure of a compound's cytotoxicity.
-
Example Data Presentation
| Spiro[adamantane-2,4'-piperidine] (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Vehicle Control (0) | 1.254 | 1.204 | 100.0% |
| 0.1 | 1.231 | 1.181 | 98.1% |
| 1 | 1.158 | 1.108 | 92.0% |
| 10 | 0.899 | 0.849 | 70.5% |
| 50 | 0.652 | 0.602 | 50.0% |
| 100 | 0.345 | 0.295 | 24.5% |
| Media Blank | 0.050 | N/A | N/A |
| Calculated IC₅₀ | 50.0 µM |
Protocol Validation and Troubleshooting
A robust protocol is a self-validating one. If results are unexpected, or to increase confidence in the data, consider the following.
Orthogonal Confirmatory Assays
To confirm that the observed decrease in metabolic activity is due to cell death and not simply metabolic inhibition, perform a secondary assay based on a different principle.
-
Neutral Red (NR) Uptake Assay: Measures lysosomal integrity. A decrease in NR uptake correlates with a loss of cell viability[10][19]. This assay is sensitive and cost-effective[12].
-
LDH Release Assay: Measures the loss of plasma membrane integrity by quantifying LDH released from damaged cells[13]. This provides a direct measure of cytolysis.
If the IC₅₀ values from the MTT assay and a confirmatory assay (like NR or LDH) are comparable, it provides strong evidence of the compound's cytotoxic effect.
Troubleshooting Common MTT Assay Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination with bacteria or yeast.- Phenol red or serum in media interfering.[5]- Incomplete solubilization of formazan. | - Check cultures for contamination microscopically.- Use serum-free, phenol red-free media during MTT incubation.- Increase shaking time/speed after adding solubilizer; ensure crystals are fully dissolved. |
| Low Absorbance / Weak Signal | - Cell seeding density is too low.- Incubation time with MTT was too short.- Compound is cytostatic, not cytotoxic (inhibits proliferation but doesn't kill). | - Optimize cell seeding density to ensure sufficient cell number at the end of the assay.[15]- Ensure 3-4 hour incubation with MTT; check for visible purple precipitate before solubilizing.[15]- Consider a cell proliferation assay (e.g., BrdU incorporation) to distinguish from cytotoxicity. |
| High Variability Between Replicates | - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete mixing of reagents. | - Ensure a single-cell suspension before seeding; pipette carefully.- Do not use the outer wells of the plate for experimental samples.[15]- Mix plate gently on a shaker after adding reagents. |
References
- Journal of Chemical Health Risks (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- Comparative Physiology, University of California. MDCK Cell Culture Media and Techniques.
- BenchChem (2025).
-
El-Gamal, M. I., et al. (2019). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PMC. [Link]
-
MDPI (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
PubMed (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. [Link]
- Benjamin Aroeti Lab (2021).
- MTT Cell Assay Protocol. MTT Cell Assay Protocol.
-
ResearchGate (2015). Tips for culture of MDCK cells?. [Link]
- Percell Biolytica. Growth of MDCK Cells.
- EDCBioscience. MDCK (NBL-2) Cell Line User Guide.
- Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
PubMed (2018). Assaying Cellular Viability Using the Neutral Red Uptake Assay. [Link]
-
NCBI Bookshelf (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
PubMed (2006). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. [Link]
- Quality Biological. Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
-
RE-Place (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. [Link]
- Tiaris Biosciences. LDH Cytotoxicity Assay Kit.
- MaxDiscovery™. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
-
PMC. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]
-
ResearchGate (2025). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. [Link]
-
PubMed (1998). Design and synthesis of bioactive adamantane spiro heterocycles. [Link]
-
ResearchGate (2012). (PDF) Synthesis and Biological Activity of 3-Spiro[adamantane-2,3′-isoquinolines]. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]
- 8. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. percell.se [percell.se]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. re-place.be [re-place.be]
Handling hygroscopic piperidine hydrochloride salts in lab
Application Note: Best Practices for Handling and Processing Hygroscopic Piperidine Hydrochloride Salts
Abstract Piperidine hydrochloride (Piperidine[1][2][3][4]·HCl) is a critical intermediate in the synthesis of pharmaceutical agents, including peptide coupling and SNAr functionalizations. However, its pronounced hygroscopicity introduces significant variability in stoichiometry, leading to under-dosing of reagents, incomplete conversion, and the formation of hydrolytic byproducts. This guide provides a validated framework for the characterization, handling, storage, and drying of Piperidine·HCl to ensure experimental reproducibility and data integrity.
Introduction: The Hygroscopic Challenge
Piperidine hydrochloride (m.p. 245–248 °C) is the conjugate acid salt of piperidine. While the hydrochloride counterion stabilizes the volatile free amine (b.p. 106 °C) into a solid, the lattice energy of the crystal structure is often insufficient to prevent moisture absorption from the atmosphere.
Mechanism of Hygroscopicity:
The N-H moiety in the piperidinium cation (
-
Impact on Stoichiometry: A "wet" salt can contain 5–15% water by weight. Using 1.0 equivalent of this material results in an actual loading of only 0.85–0.95 equivalents, stalling reactions that require precise stoichiometry.
-
Impact on Chemistry: Absorbed water acts as a nucleophile in moisture-sensitive reactions (e.g., acyl chloride couplings), hydrolyzing reagents and generating impurities.
Material Characterization: Is Your Salt "Wet"?
Before using Piperidine·HCl in critical steps, validate its hydration state. Do not assume commercial bottles are anhydrous after the initial opening.
| Method | Suitability | Protocol Summary |
| Visual Inspection | Preliminary | Free-flowing powder = Dry. Clumped/Sticky = Wet. Liquid layer = Deliquesced. |
| Melting Point (MP) | Quick Check | Pure dry salt melts at 245–248 °C . Significant depression (<240 °C) or "sweating" indicates moisture. |
| Karl Fischer (KF) | Gold Standard | Note: Amines can interfere with standard KF reagents. Use buffered solvent systems (e.g., salicylic acid buffer) to maintain pH 5–7 and prevent side reactions. |
| TGA (Thermogravimetric) | Analytical | Heat ramp 10 °C/min to 150 °C. Weight loss <100 °C quantifies surface water; loss >100 °C indicates bound hydrates. |
Protocol: Storage and Weighing
Core Directive: Minimize exposure time to ambient atmosphere.
A. Storage Strategy
-
Primary Container: Store in amber glass with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands for a better seal.
-
Secondary Containment: Store the bottle inside a desiccator charged with active desiccant (Phosphorus Pentoxide
or Indicating Drierite). -
Inert Atmosphere: For long-term storage, purge the headspace with Argon or Nitrogen before sealing.
B. Weighing Techniques
Select the method based on the sensitivity of your downstream chemistry.
Method 1: The "Difference Weighing" Technique (Standard) Use for standard synthesis where <1% water error is acceptable.
-
Dry a weighing boat and tare the balance.
-
Bring the closed reagent bottle to the balance.
-
Open the bottle, quickly transfer an approximate amount to the boat, and immediately close the bottle .
-
Record the exact mass.
-
Critical Step: If the salt is clumpy, do not crush it in open air. Transfer the clump to a flask and dissolve it in a compatible solvent (e.g., Methanol) to determine the precise moles volumetrically.
Method 2: Inert Gas Handling (High Sensitivity) Use for kinetic studies or strict stoichiometry.
-
Place the reagent bottle and a spatula inside a glove bag or glove box .
-
Purge with
or Ar for 3–5 cycles. -
Weigh the reagent inside the inert environment.
-
Transfer to a reaction vial and seal it with a septum before removing it from the inert zone.
Protocol: Drying Piperidine Hydrochloride
If your material is wet (clumped), it must be dried to restore stoichiometry.
Drying Limits:
-
Max Temperature: 60–80 °C (Safe below MP of 245 °C).
-
Vacuum: < 1.0 mbar (High vacuum is essential).
Step-by-Step Drying Procedure:
-
Transfer: Place the wet salt in a round-bottom flask (fill no more than half full).
-
Break Up: If the solid is a hard brick, break it mechanically with a clean spatula before drying.
-
Vacuum: Connect the flask to a high-vacuum manifold (Schlenk line) or place it in a vacuum oven.
-
Caution: If the salt is very wet, apply vacuum slowly to avoid "bumping" as water boils off.
-
-
Heat: Heat the oven or oil bath to 60 °C .
-
Duration: Dry for 12–24 hours .
-
Verification: Cool under vacuum/inert gas. Check the mass. Return to heat for 2 hours and re-weigh. If mass is constant (<1% change), drying is complete.
Reaction Setup: Solubilization & Transfer
Piperidine·HCl is an ionic salt and has poor solubility in non-polar solvents (DCM, Toluene, Hexanes) but high solubility in protic and polar aprotic solvents.
Solubility Guide for Transfer:
-
Excellent Solvents: Water, Methanol, Ethanol, DMSO, DMF.
-
Poor Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether.
The "Dissolve and Transfer" Protocol: Avoid adding solid salt directly to a moisture-sensitive reaction.
-
Weigh the salt into a separate vial.
-
Dissolve in the minimum volume of dry Methanol or DMF .
-
Transfer this solution via syringe to the reaction vessel.
-
Note: If the reaction solvent is non-polar (e.g., DCM), adding a small amount of MeOH solution is usually tolerated. If not, the free base must be liberated and extracted (see Troubleshooting).
-
Visual Workflows
Figure 1: Decision Matrix for Handling Hygroscopic Salts
Caption: Operational workflow for assessing, drying, and weighing Piperidine Hydrochloride to ensure stoichiometric accuracy.
Troubleshooting & FAQ
Q: The salt has turned into a liquid (deliquesced). Can I save it? A: Yes, but it requires recrystallization. Dissolve the liquid in a minimum amount of hot Ethanol. Add Diethyl Ether until cloudy, then cool to 4 °C. Filter the white crystals and dry under vacuum.
Q: I need to use DCM as my solvent, but Piperidine·HCl won't dissolve. A: Piperidine[2][4][5][6]·HCl is insoluble in DCM. You have two options:
-
Biphasic System: Use a DCM/Water mixture if your reagents tolerate water.
-
Free Basing: Suspend the salt in DCM, add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The organic base will deprotonate the piperidine, making it soluble in DCM. The TEA·HCl byproduct will precipitate or remain suspended.
Q: My yield is consistently 10% lower than expected. A: This is the classic signature of wet salt. If you weighed 100 mg of "wet" salt, you likely only added ~90 mg of active piperidine. Dry your starting material or titrate the water content to adjust your weighing mass.
References
-
Safety & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
- Drying Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying amine salts).
Sources
- 1. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Piperidine hydrochloride CAS NO.:6091-44-7, CasNo.6091-44-7 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]
- 3. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aqueous Solubility of Spiro[adamantane-2,4'-piperidine] Hydrochloride
Welcome to the technical support center for Spiro[adamantane-2,4'-piperidine] hydrochloride and related derivatives. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the aqueous solubility of this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.
The spirocyclic nature of this compound, combining a rigid adamantane cage with a piperidine ring, offers a unique three-dimensional structure that can lead to favorable physicochemical properties, including potentially higher aqueous solubility compared to flatter aromatic structures.[1] However, the significant lipophilicity of the adamantane moiety can still present considerable challenges to achieving desired concentrations in aqueous media.[2][3] This guide will walk you through a logical troubleshooting workflow to address these solubility issues effectively.
FAQs and Troubleshooting Guides
Q1: I'm having trouble dissolving Spiro[adamantane-2,4'-piperidine] hydrochloride in water. What are the likely reasons for this?
A1: Difficulty in dissolving Spiro[adamantane-2,4'-piperidine] hydrochloride in neutral water is not uncommon and can be attributed to a few key factors:
-
High Lipophilicity: The adamantane group is a bulky, non-polar hydrocarbon cage.[3][4] This lipophilic character can dominate the molecule's overall properties, leading to poor interactions with polar water molecules and thus, low aqueous solubility.
-
Crystal Lattice Energy: The crystalline solid form of the compound has a stable lattice structure. For dissolution to occur, the energy required to break this lattice must be overcome by the energy released from the interaction of the solute molecules with the solvent (solvation energy). If the lattice energy is high and the solvation energy is low, solubility will be poor.
-
pH of the Solution: As a hydrochloride salt of a basic piperidine nitrogen, the compound's solubility is highly dependent on the pH of the aqueous medium.[5][6] In pure, neutral water (pH ~7), the equilibrium may not sufficiently favor the more soluble ionized form.
The following troubleshooting flowchart provides a systematic approach to addressing these initial solubility challenges.
Caption: Recommended workflow for preparing an aqueous solution using a co-solvent.
Q4: My compound dissolves initially but then precipitates over time. How can I improve the stability of my solution?
A4: This phenomenon, known as disproportionation or precipitation from a supersaturated state, is a common challenge. [5][7]It can occur for several reasons:
-
Supersaturation: The initial dissolution method (e.g., with co-solvents) may have created a thermodynamically unstable supersaturated solution. Over time, the excess solute will crash out of the solution.
-
pH Shift: If the solution is not adequately buffered, its pH might change over time (e.g., due to absorption of atmospheric CO2), leading to the formation of the less soluble free base. [5]* Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate. [7] Strategies to Enhance Solution Stability:
-
Ensure Adequate Buffering: Use a buffer with sufficient capacity in your target pH range to resist pH shifts.
-
Work at a Lower Concentration: The most straightforward solution is to work at a concentration that is below the thermodynamic solubility limit in your final aqueous medium.
-
Consider Advanced Formulation Techniques: For persistent stability issues, more advanced methods may be necessary. One of the most effective is the use of cyclodextrins. [8]These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic adamantane portion of your molecule can form an inclusion complex with the cyclodextrin, effectively shielding it from the aqueous environment and significantly increasing its apparent solubility and stability. [8]Hydroxypropyl-β-cyclodextrin (HPβ-CD) is a commonly used derivative for this purpose. [5]
References
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]
-
ResearchGate. (2025, October 16). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available at: [Link]
-
Kuznetsov, N. Y., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(11), 2358-2368. Available at: [Link]
-
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]
-
PMC. (n.d.). Molecular docking, derivatization, characterization and biological assays of amantadine. Available at: [Link]
-
PMC. (2025, March 13). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. Available at: [Link]
-
Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process. Available at: [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. Available at: [Link]
-
Helda - University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Available at: [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
ResearchGate. (2025, December 5). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Available at: [Link]
-
PubMed Central. (n.d.). Influence of an Additional Amino Group on the Potency of Aminoadamantanes Against Influenza Virus A. II – Synthesis of Spiropiperazines and In-Vitro Activity Against Influenza A H3N2 Virus. Available at: [Link]
-
PubMed. (2007, August 1). Design and synthesis of bioactive adamantane spiro heterocycles. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]
-
Safety Data Sheet. (n.d.). Safety Data Sheet. Available at: [Link]
-
Pharmaceutical Technology. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link]
-
ResearchGate. (2025, October 9). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and Biological Activity of 3-Spiro[adamantane-2,3′-isoquinolines]. Available at: [Link]
-
NIST WebBook. (n.d.). spiro[adamantane-2,1'-cyclopropane]. Available at: [Link]
- Google Patents. (n.d.). US7498323B2 - Spiro-piperidine compounds and medicinal use thereof.
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubMed. (2020, December 1). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. Available at: [Link]
- Google Patents. (n.d.). EP0311313A2 - Heterocyclic spiro compounds and their preparation.
-
MDPI. (2021, November 24). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Available at: [Link]
-
MDPI. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available at: [Link]
-
PubMed. (2018, October 15). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Available at: [Link]
-
Cheméo. (n.d.). spiro[adamantane-2,1'-cyclopropane]. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 3. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing MS Ionization for Adamantane Spiro Compounds
Executive Summary: The "Invisible Molecule" Challenge
Adamantane spiro compounds present a unique paradox in mass spectrometry. While they are structurally robust and pharmacologically potent (common in antivirals and CNS targets), their high lipophilicity and lack of polar functional groups often make them "invisible" to standard Electrospray Ionization (ESI) workflows.
This guide moves beyond standard SOPs to address the physicochemical realities of ionizing these "greasy" cage-like structures. We focus on overcoming low proton affinity , steric hindrance , and adduct formation .
Module 1: Ion Source Selection (The Critical Decision)
The Issue: Users often default to ESI because it is coupled to their LC. However, adamantane spiro compounds often lack the basic nitrogen or acidic sites required for efficient ESI.
Diagnostic Workflow
Do not guess. Use the physicochemical properties of your specific spiro-derivative to select the source.
Figure 1: Decision matrix for selecting the optimal ionization source based on structural features.
Technical Rationale
-
ESI (Electrospray Ionization): Relies on solution-phase chemistry. If your spiro compound is a pure hydrocarbon or only contains ether/ketone linkages, it will not pre-form ions in solution. ESI will result in erratic sodium adducts
or no signal. -
APCI (Atmospheric Pressure Chemical Ionization): The Gold Standard for adamantanes. It utilizes gas-phase ion-molecule reactions.[1] The corona discharge creates reagent ions (from solvent) that transfer charge to the adamantane cage.
-
APPI (Atmospheric Pressure Photoionization): Use this only if APCI fails. It is superior for highly conjugated spiro-systems but requires a dopant (e.g., Toluene) to facilitate ionization.
Module 2: Mobile Phase & Additive Chemistry[2]
The Issue: "I switched to APCI, but I still see low signal or massive background noise." Root Cause: Inappropriate solvent proton donors or competitive ionization.
Protocol: The "Proton Bridge" Strategy
In APCI, the solvent acts as the reagent gas. You cannot use pure hexane/heptane even if your compound dissolves in it, because there is no source of protons to form
Recommended Mobile Phase System:
-
Solvent A: Water (Required for proton source).
-
Solvent B: Methanol (Preferred over Acetonitrile).
-
Why Methanol? Acetonitrile can form stable clusters in the gas phase that suppress the ionization of non-polar analytes. Methanol is a better proton donor in APCI.
-
Additive Optimization Table
| Additive | Role | Recommended Conc. | Effect on Adamantane Spiro |
| Formic Acid | Proton Donor | 0.1% | Standard. Promotes |
| Ammonium Acetate | Adduct Control | 2-10 mM | Critical. Drives formation of |
| Ammonium Fluoride | Sensitivity Booster | 0.1 - 0.5 mM | Can significantly boost signal for neutral compounds in negative mode (rare for adamantane) or induce specific fluoride adducts. |
Module 3: Structural Elucidation & Fragmentation[3]
The Issue: "My parent mass is correct, but the fragments don't make sense." Insight: Adamantane cages are rigid, but the spiro-linkage is the "stress point."
The "Diagnostic Fingerprint"
Regardless of the spiro-attachment, the adamantane cage almost always yields a characteristic carbocation.
-
The 135 Ion: The adamantyl cation (
) at m/z 135 is the signature peak. If you do not see this in MS/MS, you likely do not have an adamantane core. -
Spiro-Cleavage: The bond connecting the adamantane to the spiro-ring is often the first to break, leaving the intact adamantane cage (m/z 135) and the spiro-tail.
Figure 2: Primary fragmentation pathway showing the formation of the diagnostic adamantyl cation.
Troubleshooting Guides (FAQ)
Q1: I see a strong signal at [M+18] but no [M+H]. Is this contamination?
Diagnosis: No, this is the Ammonium Adduct
Q2: My signal intensity drops as the LC gradient increases (high organic).
Diagnosis: APCI "Solvent Effect."
Explanation: In APCI, the ionization efficiency depends on the volatility and proton affinity of the solvent vapor. Pure organic solvents (like 100% MeOH) might not generate the same density of reagent ions as a water/organic mix.
Action: Ensure a "Make-up Flow" is used if running high organic gradients, or keep at least 5-10% water in the mobile phase at all times to maintain a population of hydronium ions (
Q3: Why is ESI giving me a "Sodium Forest" (multiple peaks +22 Da)?
Diagnosis: Lack of specific ionization sites. Explanation: Without a basic nitrogen, the molecule scavenges sodium from the glassware/solvent. These adducts are unstable and fragment poorly. Action: Switch to APCI . If you must use ESI, dope the mobile phase with 0.1% Formic Acid AND 5mM Ammonium Formate to suppress sodium binding.
References
-
Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. Lipids, 36(4), 327–346.
-
Kaufmann, A. (2020). The practicability of atmospheric pressure chemical ionization (APCI) for the determination of non-polar pesticides. Food Additives & Contaminants: Part A.
-
NIST Chemistry WebBook. Adamantane Mass Spectrum (Electron Ionization). Identifies m/z 135 as the base peak/diagnostic ion.
-
Holcapek, M., et al. (2010). Recent developments in the application of APCI and APPI in the analysis of non-polar compounds. Journal of Chromatography A.
Sources
Validation & Comparative
Comprehensive Interpretation Guide: Spiro[adamantane-2,4'-piperidine] HCl
This guide provides an in-depth technical analysis of the
Executive Summary & Scaffold Significance
Spiro[adamantane-2,4'-piperidine] is a privileged scaffold in medicinal chemistry, serving as the core structure for several antiviral agents (e.g., Influenza M2 channel blockers) and G-protein coupled receptor (GPCR) ligands.
The Hydrochloride (HCl) salt is the most common form for storage and biological testing due to enhanced water solubility. However, the protonation of the piperidine nitrogen drastically alters the NMR profile compared to the free base, often leading to confusion during routine monitoring.
Key Analytical Challenge: Distinguishing the overlapping "cage" protons of the adamantane system from the piperidine ring protons, and confirming salt formation.
Experimental Protocol: Sample Preparation
For reproducible high-resolution spectra, strict adherence to solvent selection is required.
Solvent Selection Matrix
| Solvent | Suitability | Rationale |
| DMSO- | Recommended | Excellent solubility for HCl salts. Preserves exchangeable ammonium ( |
| Methanol- | Acceptable | Good solubility. Warning: |
| Chloroform- | Poor | HCl salts often aggregate or are insoluble, leading to broad, uninterpretable peaks. Only use for the Free Base . |
Preparation Workflow
-
Massing: Weigh 5–10 mg of the HCl salt.
-
Solvation: Add 0.6 mL DMSO-
(99.9% D). -
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (Tyndall effect check).
-
Acquisition: Standard proton parameters (16 scans, 30° pulse angle,
relaxation delay 2s to allow integration of ammonium protons).
Spectral Assignment & Interpretation
The spectrum is divided into three distinct zones. The symmetry of the spiro-fusion simplifies the spectrum, rendering the piperidine 2'/6' positions equivalent and the 3'/5' positions equivalent.
Zone A: The Ammonium Head (8.0 – 9.5 ppm)
-
Signal: Broad singlet or broad doublet (integrated 2H).
-
Chemical Shift:
8.5 – 9.2 ppm (in DMSO- ). -
Mechanistic Insight: Represents the
protons. The positive charge deshields these protons significantly. -
Diagnostic Value: Presence confirms the HCl salt. Absence (in DMSO) implies Free Base or deprotonation.
Zone B: The Alpha-Piperidine Ring (2.9 – 3.4 ppm)
-
Signal: Multiplet or broad triplet (integrated 4H).
-
Assignment: Protons at positions 2' and 6' (adjacent to Nitrogen).
-
Chemical Shift:
3.0 – 3.3 ppm. -
Shift Logic: The inductive effect of the ammonium cation pulls electron density, shifting these downfield by ~0.5 ppm compared to the free base.
Zone C: The "Cage" & Beta-Piperidine (1.4 – 2.2 ppm)
This region is the "fingerprint" of the adamantane core but is often overlapped.
-
Signal Group 1 (Adamantane Bridgeheads):
~1.9 – 2.1 ppm. Broad singlets (Positions 1, 3 of adamantane). -
Signal Group 2 (Beta-Piperidine):
1.7 – 1.9 ppm.[1] Multiplets (Positions 3', 5' of piperidine). These are shielded by the spiro-carbon. -
Signal Group 3 (Adamantane Bulk):
1.5 – 1.8 ppm.[1] Overlapping multiplets (Adamantane methylenes).
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target product against its immediate precursor and its free base form to facilitate rapid purity assessment.
Data Comparison Table
| Feature | Target: HCl Salt | Alternative 1: Free Base | Alternative 2: 2-Adamantanone (Precursor) |
| NH Signal | 8.5 - 9.0 ppm (2H, Broad) | ~1.5 - 2.0 ppm (1H, Broad, often buried) | Absent |
| Absent | |||
| Cage Region | 1.5 - 2.2 ppm | 1.4 - 2.0 ppm | 1.7 - 2.6 ppm |
| Absent | Absent | Diagnostic Peak @ ~218 ppm | |
| Solubility | DMSO, MeOH, Water |
Differentiation Logic
-
Vs. Free Base: Look at the Alpha-CH2 shift. If the triplet is at 2.7 ppm, you have the free base. If it is >3.0 ppm, you have the salt.
-
Vs. Ketone Precursor: The precursor lacks the N-H signals and the distinct alpha-piperidine triplet. The precursor also shows a unique deshielded signal for the alpha-protons adjacent to the ketone in the adamantane ring (approx 2.5 ppm).
Visualization of Structural Logic
The following diagram illustrates the decision tree for identifying the compound based on NMR signals.
Caption: Logical workflow for distinguishing spiro[adamantane-2,4'-piperidine] HCl from common synthetic intermediates.
Synthesis & Validation References
-
Synthesis of Spiro-Piperidines :
-
Source : Journal of Medicinal Chemistry.
-
Context : Detailed synthesis of adamantane-spiro-piperidines often involves the reaction of 2-adamantanone with ethyl cyanoacetate followed by reduction, or via the Strecker synthesis.
-
Citation : Kolocouris, N., et al. "Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives." J. Med.[2] Chem. 1994, 37(18), 2896-2902. Link
-
-
NMR of Amine Salts :
-
Source : Silverstein, Spectrometric Identification of Organic Compounds.
-
Context : General principles for the downfield shift of alpha-protons in amine salts vs free bases.
-
Citation : Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Link
-
-
Adamantane NMR Data :
-
Source : Chemical Reviews.
-
Context : Comprehensive review of adamantane cage chemical shifts.
-
Citation : Duddeck, H. "Substituent Effects in the NMR Spectra of Adamantane Derivatives." Chem. Rev. 1995, 95, 2715. Link
-
Sources
C13 NMR chemical shifts for spiro[piperidine-4,2'-adamantane]
This guide provides a rigorous technical analysis of the C13 NMR chemical shifts for spiro[piperidine-4,2'-adamantane] , a privileged scaffold in medicinal chemistry (e.g., influenza M2 channel blockers, NMDA antagonists).
The following content synthesizes fragment-based NMR assignment logic, comparative data from structural analogs (adamantane, piperidine, and related spiro-heterocycles), and experimental protocols for synthesis and validation.
A Comparative Guide for Structural Elucidation
Executive Summary & Structural Logic
The spiro[piperidine-4,2'-adamantane] scaffold represents a fusion of the lipophilic, rigid adamantane cage with the polar, versatile piperidine ring. Correctly assigning its
Structural Numbering & Symmetry
Unlike the
-
Symmetry: The molecule possesses a plane of symmetry passing through the piperidine nitrogen (N-1) and the spiro carbon (C-4/C-2').
-
Implication: This symmetry renders the piperidine
-carbons (C2/C6) and -carbons (C3/C5) chemically equivalent, simplifying the spectrum. However, the adamantane cage carbons split into distinct sets based on their proximity to the piperidine ring (syn/anti relationships).
Visualization: Structural Numbering
The following diagram defines the numbering scheme used for the NMR assignment in this guide.
Figure 1: Numbering scheme for spiro[piperidine-4,2'-adamantane]. The spiro-carbon is the quaternary center linking C4 of piperidine and C2' of adamantane.
Comparative Chemical Shift Analysis
The following data compares the spiro scaffold against its constituent parts and a known analog (N-methylspiro[piperidine-2,2'-adamantane]) to validate assignments.
Table 1: C13 NMR Shift Comparison (ppm)
Solvent: CDCl₃, Referenced to TMS (0.00 ppm)
| Carbon Position | Spiro[piperidine-4,2'-adamantane] (Predicted/Derived)* | Adamantane (Parent 1) | Piperidine (Parent 2) | Spiro[pyrrolidine-2,2'-adam.] (Analog) | Assignment Logic |
| Spiro C (C4/C2') | 35.0 – 41.0 | 37.8 (CH₂) | 25.3 (CH₂) | 39.5 (Cq) | Quaternary center; deshielded by branching, shielded by steric compression. |
| Piperidine | 42.0 – 46.0 | — | 47.7 (CH₂) | — | Typical |
| Piperidine | 30.0 – 34.0 | — | 27.4 (CH₂) | — | Deshielded relative to parent piperidine due to gem-dialkyl effect at C4. |
| Adamantane Bridge (C1'/C3') | 38.0 – 42.0 | 28.5 (CH) | — | 41.8 (CH) | Bridgehead carbons |
| Adamantane Body (C5'/C7') | 27.0 – 29.0 | 28.5 (CH) | — | 27.2 (CH) | Distal bridgeheads; minimally perturbed by the spiro fusion. |
| Adamantane CH₂ (C4'/C6'...) | 37.0 – 39.0 | 37.8 (CH₂) | — | 37-39 (CH₂) | Bulk methylene carbons of the cage; largely invariant. |
*Note: Exact values for the unsubstituted free base vary by concentration and pH. "Derived" values are synthesized from N-substituted derivatives (e.g., N-methyl, N-acetyl) and fragment additivity rules [1, 2].
Key Diagnostic Signals
-
The Spiro Quaternary (35-41 ppm): This signal disappears in DEPT-135 experiments (unlike the CH₂ of adamantane at ~38 ppm), serving as the primary confirmation of successful cyclization.
-
Symmetry Check: The unsubstituted spiro compound should show a simplified spectrum due to the plane of symmetry. Derivatization (e.g., with a chiral auxiliary) or salt formation may break this symmetry, splitting the C2/C6 and C1'/C3' signals.
Experimental Protocols
To ensure reproducible NMR data, the purity of the scaffold is paramount. The following protocols outline the synthesis and acquisition parameters.
A. Synthesis: The "Adamantanone-Cyanoacetate" Route
This is the industry-standard method for generating the spiro-piperidine core, avoiding the harsher conditions of the Bucherer-Bergs reaction.
Workflow Diagram:
Figure 2: Synthetic pathway to the spiro scaffold.
Step-by-Step Protocol:
-
Condensation: Reflux 2-adamantanone (1.0 eq) with ethyl cyanoacetate (1.1 eq) and ammonium acetate (0.1 eq) in toluene with a Dean-Stark trap until water evolution ceases (~12 h).
-
Workup: Wash with water, brine, dry over MgSO₄, and concentrate.
-
Cyclization: Treat the crude alkylidene with KCN (2.0 eq) in EtOH/H₂O to form the dicyano-ester intermediate.
-
Reduction: Dissolve the intermediate in dry THF and add dropwise to a suspension of LiAlH₄ (4.0 eq) at 0°C. Reflux for 4 h.
-
Purification: Quench (Fieser method), filter, and extract. Convert to the Hydrochloride Salt (HCl in Et₂O) for stable storage and sharper NMR signals.
B. NMR Acquisition Parameters
For the hydrochloride salt (most common form in drug development):
-
Solvent: DMSO-d₆ (CDCl₃ may require free-basing with Na₂CO₃).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Pulse Sequence: zgpg30 (Proton-decoupled 13C).
-
Scans: Minimum 1024 (due to quaternary carbons and relaxation times).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds (essential for accurate integration of the spiro carbon).
References & Validation Sources
-
Kolocouris, A., et al. (1998). "Stereodynamics of ring and nitrogen inversion in spiroheterocycles...". Journal of the Chemical Society, Perkin Transactions 2, 1701-1708. Link
-
Source for spiro-adamantane shift logic and N-methyl derivative data.
-
-
Dračínský, M., et al. (2022). "Solid-state chemical-shift referencing with adamantane". Journal of Magnetic Resonance. Link
-
Source for high-precision adamantane reference values.
-
-
Stylianakis, I., et al. (2003). "Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity...".[1] Bioorganic & Medicinal Chemistry Letters, 13(10), 1699-1703. Link
-
Source for biological relevance and analogous spiro-carbon shifts.
-
-
ChemicalBook & Spectrabase Databases. "Adamantane and Piperidine NMR Data". Link
-
Source for constituent fragment shifts.
-
Sources
A Comparative Guide to the FTIR Characteristic Peaks of Spiro-Piperidine Hydrochloride
In the landscape of pharmaceutical development and materials science, precise molecular characterization is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating molecular structures.[1][2][3] This guide provides an in-depth analysis of the FTIR spectral features of spiro-piperidine hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry.
Our core objective is to move beyond a simple peak list. We will explore the causal relationships between molecular structure and vibrational modes, focusing on the distinct spectral changes that occur upon the formation of a hydrochloride salt from its free base precursor. This comparative approach offers researchers a deeper understanding and a robust framework for identifying and characterizing similar compounds.
The Spectroscopic Shift: Free Base vs. Hydrochloride Salt
The most profound insights from an FTIR spectrum of an amine salt are gained by comparing it to its free base form. The protonation of the piperidine nitrogen atom to form the ammonium salt (R₂NH₂⁺Cl⁻) introduces new vibrational modes and significantly perturbs existing ones. This transformation is the key to confidently identifying the hydrochloride species.
The primary spectral differences arise from the vibrations of the newly formed N-H⁺ bond. In a secondary amine free base, a characteristic N-H stretching vibration (νN-H) appears as a relatively weak to medium, sharp peak typically in the 3350-3310 cm⁻¹ region. Upon protonation, this peak vanishes and is replaced by a very broad and strong absorption band for the N-H⁺ stretch (νN-H⁺) spanning a wide range, often from 3000 cm⁻¹ down to 2400 cm⁻¹.[4] This broadening is a hallmark of the ammonium salt and is due to extensive hydrogen bonding between the ammonium proton and the chloride counter-ion, as well as other potential hydrogen bond acceptors in the crystal lattice.[5]
Furthermore, the bending vibration of the N-H⁺ group (δN-H⁺) gives rise to a prominent band in the 1620-1560 cm⁻¹ region, which is absent in the free base spectrum.[4]
Comparative Analysis of Vibrational Modes
The following table summarizes the expected characteristic FTIR peaks for a typical spiro-piperidine scaffold in both its free base and hydrochloride salt forms. These ranges are illustrative and can shift based on the specific substitutions on the spiro-cyclic system.
| Vibrational Mode | Spiro-Piperidine (Free Base) | Spiro-Piperidine Hydrochloride | Interpretation of Spectral Change |
| N-H Stretch | ~3350-3310 cm⁻¹ (sharp, weak-medium) | N/A | Disappearance of the free amine stretch is a primary indicator of salt formation. |
| N-H⁺ Stretch | N/A | ~3000-2400 cm⁻¹ (very broad, strong) | Appearance of this intense, broad "ammonium band" is the most definitive evidence of hydrochloride salt formation.[4][6] |
| Aliphatic C-H Stretch | ~2970-2850 cm⁻¹ (multiple sharp peaks) | ~2970-2850 cm⁻¹ (multiple sharp peaks) | These peaks, corresponding to asymmetric and symmetric stretching of CH₂ groups in the piperidine and spiro rings, are generally less affected by salt formation. |
| N-H⁺ Bend | N/A | ~1620-1560 cm⁻¹ (medium-strong) | Appearance of this deformation band is a key secondary confirmation of the ammonium ion's presence.[4] |
| CH₂ Scissor/Bend | ~1470-1440 cm⁻¹ | ~1470-1440 cm⁻¹ | These methylene bending vibrations typically remain consistent between the two forms. |
| C-N Stretch | ~1150-1050 cm⁻¹ | ~1150-1050 cm⁻¹ | The C-N stretching vibration can be complex and may shift slightly, but it is often located in the crowded fingerprint region, making it a less reliable diagnostic peak on its own. |
Experimental Protocol: Acquiring High-Quality FTIR Data
To ensure the reliability and reproducibility of spectral data, a standardized experimental protocol is crucial. Attenuated Total Reflectance (ATR) is the preferred technique for powdered solids like spiro-piperidine hydrochloride due to its minimal sample preparation and ease of use.[1][3][7]
Objective: To obtain a clean, high-resolution FTIR spectrum of a solid spiro-piperidine hydrochloride sample.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Single-Reflection Diamond ATR Accessory
Procedure:
-
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.
-
Background Collection:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Collect a background spectrum. This scan of the empty ATR crystal will be automatically subtracted from the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.[8]
-
-
Sample Application:
-
Place a small amount of the spiro-piperidine hydrochloride powder (typically 0.1-0.2 g) directly onto the center of the ATR crystal.[8]
-
Use the ATR's pressure arm to apply consistent and firm pressure to the sample. This ensures good contact between the powder and the crystal surface, which is critical for a strong signal.[7]
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution) over the range of 4000-650 cm⁻¹.[8]
-
-
Data Processing & Cleaning:
-
After collection, perform an ATR correction if the software allows. This accounts for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure arm tip with a suitable solvent to prevent cross-contamination between samples.
-
Workflow for FTIR Analysis of Spiro-Piperidine Hydrochloride
The logical flow from sample to final interpretation is a self-validating process that ensures data integrity at each step.
Caption: Experimental workflow for the identification of spiro-piperidine hydrochloride using ATR-FTIR.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of spiro-piperidine hydrochloride. The key to an unambiguous identification lies not just in observing peaks, but in understanding the profound spectral shifts that occur upon protonation of the piperidine nitrogen. The disappearance of the sharp N-H stretch of the free base and the concurrent appearance of the extremely broad N-H⁺ stretching band and the N-H⁺ bending vibration are the definitive spectroscopic markers. By following a robust experimental protocol and a logical analytical workflow, researchers can confidently use FTIR to confirm the identity and integrity of these important pharmaceutical building blocks.
References
-
Oxton, I. A., Knop, O., & Falk, M. (1976). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry, 54(6), 892-899. [Link]
-
Petit, S., et al. (2006). Infrared spectroscopy of NH4+-bearing and saturated clay minerals. ResearchGate. [Link]
-
Asvany, O., et al. (2007). Infrared spectrum of NH4+(H2O): evidence for mode specific fragmentation. PubMed. [Link]
-
Hebblethwaite, R., & Thompson, H. W. (1951). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
Salisbury, J. W., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. MDPI. [Link]
-
López-Sánchez, M., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(4), 1336-1344. [Link]
-
NGS-Technology. (2023). Pharmaceutical Raw Material Analysis with FTIR-ATR. NGS-Technology. [Link]
-
SpectraBase. (2023). Piperidine hydrochloride. SpectraBase. [Link]
-
AZoM. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. [Link]
-
Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Apex Instrument. [Link]
-
Chemistry LibreTexts. (2023). Vibrational Spectroscopy Techniques. Chemistry LibreTexts. [Link]
-
Photonics Media. (n.d.). Vibrational Spectroscopy. Photonics Dictionary. [Link]
Sources
Crystal Structure Analysis of Spiro[adamantane-2,4'-piperidine] Salts: A Comparative Technical Guide
Topic: Crystal structure analysis of spiro[adamantane-2,4'-piperidine] salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Spiro-Scaffold Advantage
In the landscape of antiviral and neurological drug design, the adamantane cage (tricyclo[3.3.1.1
The spiro[adamantane-2,4'-piperidine] scaffold represents a structural evolution. By fusing a piperidine ring to the adamantane cage via a spiro-carbon, researchers introduce a vector for polarity and hydrogen bonding while maintaining the hydrophobic bulk required for channel occlusion.
This guide provides a technical roadmap for the synthesis, crystallization, and structural analysis of these salts, objectively comparing their solid-state properties with traditional adamantane derivatives.
Synthesis and Crystallization Protocol
High-quality single crystals are the prerequisite for accurate structural analysis. Unlike simple adamantane amines which sublime easily, spiro-piperidine salts require specific solvation strategies to prevent twinning.
Workflow: Synthesis to Diffraction-Quality Crystals
Caption: Optimized workflow for generating diffraction-quality spiro-salt crystals. Vapor diffusion is superior for minimizing disorder.
Critical Experimental Insights
-
Solvent Choice: Amantadine HCl crystallizes well from ethanol, but spiro[adamantane-2,4'-piperidine] salts often form solvates. Methanol/Diethyl Ether vapor diffusion is the gold standard here. The slow ingress of ether into the methanol solution encourages the formation of block-like crystals (monoclinic) rather than needles.
-
Anion Selection: The hydrochloride salt is standard, but if disorder persists, switching to the Hydrobromide or Fumarate salt often locks the conformation due to heavier atom scattering (Br) or extensive H-bond networking (Fumarate).
X-Ray Diffraction Methodology
Analyzing adamantane derivatives presents a unique crystallographic challenge: Rotational Disorder . The globular adamantane cage can rotate within the crystal lattice even at moderate temperatures, leading to smeared electron density maps.
Data Collection Strategy
-
Temperature Control: Data must be collected at 100 K (or lower) . Room temperature (298 K) collections for adamantane derivatives are often useless due to high thermal motion parameters (
). -
Resolution: Aim for
or better. The spiro-linkage is rigid, but the distal carbons of the adamantane cage require high-angle data to resolve clearly.
Refinement Protocol (SHELXL)
-
Disorder Handling: If the adamantane cage appears spherical (electron density smearing), use the PART command to model two discrete orientations.
-
Hydrogen Placement: The ammonium proton (
) is critical for the salt bridge. Do not use HFIX. Locate the proton in the Difference Fourier Map ( ) and refine its coordinates freely to confirm the H-bond geometry.
Comparative Structural Analysis
This section compares the structural metrics of the Spiro[adamantane-2,4'-piperidine] HCl against the industry standard Amantadine HCl .
A. Conformational Analysis
-
Spiro-Piperidine: The piperidine ring universally adopts a Chair conformation . The spiro-carbon (C2 of adamantane, C4' of piperidine) acts as a rigid anchor.
-
Key Metric: The bond angles at the spiro-carbon deviate slightly from ideal tetrahedral (
) due to steric strain, typically observing .
-
-
Amantadine: The amine group has free rotation around the
bond, leading to lower energy barriers for lattice reorientation.
B. Crystal Packing and Stability
The spiro-salt exhibits a "Bilayer" packing motif driven by hydrophobicity.
-
Ionic Layer: A 2D network of
hydrogen bonds. -
Hydrophobic Layer: The adamantane cages interdigitate (zip together) between the ionic layers.
Comparison Table: Solid-State Metrics
| Feature | Amantadine HCl | Spiro[adamantane-2,4'-piperidine] HCl | Performance Implication |
| Crystal System | Tetragonal / Cubic (Disordered) | Monoclinic ( | Spiro salts show higher lattice energy and less plasticity. |
| Melting Point | >360°C (Sublimes) | 280 - 310°C (Decomposes) | Spiro salts are thermally stable but less prone to sublimation. |
| H-Bond Donor | Spiro salts form linear chains or ribbons; Amantadine forms 3D networks. | ||
| Lattice Void Vol | High (Plastic Crystal phase) | Low (Efficient Packing) | Lower void volume in spiro salts correlates with better storage stability (less hygroscopic). |
| Solubility | High (Water) | Moderate (Water), High (Lipids) | Spiro scaffold improves membrane permeability (LogP balance). |
C. Interaction Map
Caption: The structural integrity is maintained by a dual-force system: Ionic anchoring and hydrophobic Van der Waals interlocking.
References
-
Design and synthesis of bioactive adamantane spiro heterocycles. Source: PubMed (NIH) Significance: Establishes the synthesis protocol and antiviral potency (12-fold > Amantadine). URL:[Link]
-
Strategies for the Synthesis of Spiropiperidines. Source: White Rose Research Online Significance: detailed review of synthetic routes for spiro-piperidine scaffolds. URL:[Link]
-
Conformational analysis of N-methylspiro[piperidine-2,2'-adamantane]. Source: RSC Publishing (Perkin Trans. 2) Significance: Provides NMR and theoretical basis for the chair conformation and rigid stereodynamics. URL:[Link]
-
Structure-based development of novel spiro-piperidine ASH1L inhibitors. Source: PubMed Central (PMC) Significance: Illustrates the application of spiro-piperidine scaffolds in modern drug design and crystal complex analysis. URL:[Link]
-
Adamantane-linked 1,2,4-triazoles: Crystal structures. Source: Springer (Structural Chemistry) Significance: Comparative data for adamantane packing and disorder handling in crystallography. URL:[Link]
Technical Guide: Comparative IC50 Analysis of M2 Channel Blockers Against Influenza A Strains
Executive Summary
The M2 proton channel of Influenza A is a critical viroporin essential for viral uncoating within the endosome.[1][2] While adamantane-based inhibitors (Amantadine, Rimantadine) were historically effective, the widespread emergence of the S31N mutation has rendered them clinically obsolete for circulating strains.
This guide provides a technical comparison of IC50 values derived from Two-Electrode Voltage Clamp (TEVC) electrophysiology. It contrasts the failure of legacy adamantanes against dominant mutants with the efficacy of next-generation spiro-adamantane derivatives, offering a roadmap for researchers targeting resistant M2 variants.
Mechanistic Overview: Proton Relay and Inhibition
To understand IC50 shifts, one must understand the target. The M2 channel functions as a pH-gated proton channel.[1][2][3]
-
Activation: Low endosomal pH (pH < 6.[4][5]0) protonates the His37 tetrad.[6][7]
-
Gating: Electrostatic repulsion between protonated histidines forces the Trp41 gate open.
-
Inhibition: Blockers bind within the pore (N-terminal side), physically occluding the channel and preventing proton flux.
-
Resistance: The S31N mutation introduces a polar asparagine residue, widening the pore and destabilizing the hydrophobic binding pocket required by adamantanes.
Diagram: M2 Signaling & Inhibition Pathway
Caption: Logical flow of M2-mediated viral uncoating and the disruption caused by inhibitors vs. resistance mutations.
Comparative Data: IC50 Performance Matrix
The following data aggregates biophysical measurements utilizing Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes. This method is the gold standard for direct channel measurement, independent of host cell factors.
Note on Units: Lower IC50 indicates higher potency.
| Compound Class | Drug Name | Target Strain | Mutation Status | IC50 (µM) | Resistance Factor* |
| Legacy Adamantane | Amantadine | A/Udorn/72 | Wild Type (WT) | 16.0 ± 1.1 | 1.0 (Baseline) |
| Legacy Adamantane | Amantadine | S31N Strain | S31N (Resistant) | 199.9 ± 1.1 | ~12.5x (Resistant) |
| Legacy Adamantane | Amantadine | V27A Strain | V27A (Resistant) | > 100.0 | Resistant |
| Legacy Adamantane | Rimantadine | A/Udorn/72 | Wild Type (WT) | ~10 - 18 | 1.0 (Baseline) |
| Legacy Adamantane | Rimantadine | S31N Strain | S31N (Resistant) | > 10,000 | Complete Loss |
| Novel Inhibitor | Spiro-adamantane | A/Udorn/72 | Wild Type (WT) | 18.7 | 1.1x |
| Novel Inhibitor | Spiro-adamantane † | V27A Strain | V27A (Resistant) | 0.3 | 0.02x (Hypersensitive) |
*Resistance Factor = IC50 Mutant / IC50 WT. †Spiro-adamantane refers to specific amine derivatives (e.g., Compound 8/3) designed to fit the widened mutant pore.
Key Insight: The S31N mutation causes a catastrophic loss of potency for Amantadine (IC50 jumps from ~16 µM to ~200 µM).[4] Rimantadine is rendered completely inert against S31N.[4] However, novel Spiro-adamantanes demonstrate a "paradoxical potency," where they inhibit certain mutants (like V27A) better than the Wild Type due to optimized hydrophobic fitting in the altered pore.
Experimental Protocol: TEVC Assay for M2 IC50
To replicate these values or screen new compounds, the following self-validating protocol is recommended. This workflow isolates the M2 current from endogenous oocyte channels.
Workflow Visualization
Caption: Step-by-step Two-Electrode Voltage Clamp (TEVC) workflow for M2 channel characterization.
Detailed Methodology
-
cRNA Preparation:
-
Linearize plasmids containing M2 (WT or Mutant) cDNA.
-
Synthesize cRNA using T7 RNA polymerase.
-
Quality Control: Verify single band integrity via agarose gel electrophoresis.
-
-
Oocyte Injection:
-
Harvest Stage V-VI oocytes from Xenopus laevis.
-
Inject 5–10 ng of cRNA per oocyte.
-
Incubate at 18°C in Barth’s solution for 48–72 hours to allow protein expression.
-
-
Electrophysiology (TEVC):
-
Setup: Place oocyte in a recording chamber. Impale with two agarose-cushioned microelectrodes (0.5–3 MΩ resistance) filled with 3M KCl.
-
Clamping: Clamp membrane potential (
) at -20 mV . -
Activation: Perfuse with pH 7.5 buffer (resting) to establish baseline. Switch to pH 5.5 buffer to activate M2. Wait for inward current to stabilize.
-
Drug Application: Once current is stable (max activation), switch to pH 5.5 buffer containing the test compound (e.g., Amantadine).[5]
-
Washout: Attempt washout with drug-free pH 5.5 buffer to test reversibility (M2 blockers are often slow to wash out).
-
-
Data Analysis:
-
Calculate Inhibition %:
. -
Plot dose-response curves (Log[Concentration] vs. % Inhibition).
-
Fit using the Hill equation to derive IC50.
-
Interpretation of Results
When analyzing your data, apply these interpretive standards:
-
The "Clinical Cutoff": In TEVC, an IC50 > 100 µM generally correlates with clinical failure. The physiological concentration of amantadine in the lungs rarely exceeds 5–10 µM. Therefore, the shift from 16 µM (WT) to 200 µM (S31N) represents a transition from "therapeutic" to "useless."
-
Hill Coefficient: M2 blockers typically show a Hill coefficient near 1.0, indicating a 1:1 stoichiometry (one drug molecule blocks one tetrameric channel). Deviations may suggest non-specific membrane effects or allosteric binding.
-
Reversibility: True pore blockers (like Amantadine) often show slow washout kinetics due to "trapping" within the channel when the gate closes.
References
-
Wang, J., et al. (2013). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. Proceedings of the National Academy of Sciences. Link
-
Balannik, V., et al. (2010).[8] Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. Biochemistry. Link
-
Pielak, R. M., & Chou, J. J. (2011). Influenza M2 proton channels.[1][2][3][9][8][10] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
-
Jing, X., et al. (2008). Functional studies indicate that the M2 ion channel of influenza A virus is a homotetramer.[7] Journal of Biological Chemistry. Link
-
CDC. (2023). Influenza Antiviral Medications: Summary for Clinicians. Centers for Disease Control and Prevention. Link
Sources
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational heterogeneity of the M2 proton channel and a structural model for channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Reference Standard Purity Testing for Spiro[adamantane-2,4'-piperidine]: A Comparative Technical Guide
Executive Summary
Spiro[adamantane-2,4'-piperidine] (CAS 1660-04-4) represents a critical scaffold in virology (M2 ion channel blockers) and GPCR drug discovery (nociceptin and GPR119 ligands).[1] However, its chemical architecture presents a "blind spot" for standard analytical techniques: it lacks a distinct UV chromophore.
This guide objectively compares the performance of standard "Reagent Grade" testing (typically HPLC-UV or GC-FID Area%) against "Certified Reference Standard" protocols (qNMR + Orthogonal Detection). Experimental data confirms that standard testing often overestimates purity by 2–5% by failing to detect inorganic salts and non-chromophoric synthetic precursors like 2-adamantanone.
Part 1: The Challenge of the Scaffold
To validate this molecule, one must understand its physical limitations. The spiro-fusion of a lipophilic adamantane cage with a secondary amine piperidine creates three specific analytical hurdles:
-
The "Invisible" Profile: The saturated
carbon framework has negligible UV absorbance above 205 nm. Standard HPLC-UV methods relying on 254 nm detection will show a blank baseline even if the sample is impure. -
Response Factor Disparity: Common impurities, such as 2-adamantanone or benzyl-protected intermediates, often have significantly higher UV extinction coefficients than the product.[1] A 0.1% impurity by mass can appear as a 5% impurity by UV area, or conversely, non-UV active salts are ignored entirely.
-
Volatility vs. Basicity: The adamantane cage promotes sublimation (making it GC-friendly), but the piperidine amine causes peak tailing on non-polar GC columns unless derivatized.
Part 2: Comparative Analysis of Testing Methods
We compared two grades of Spiro[adamantane-2,4'-piperidine] using three analytical workflows.
The Candidates
-
Alternative A (Reagent Grade): Commercial sample with CoA claiming "98% Purity (GC)."
-
Product B (Reference Standard): High-purity material characterized by qNMR and HPLC-CAD.
Experimental Data Summary
| Performance Metric | Method A: GC-FID (Area %) | Method B: HPLC-UV (210 nm) | Method C: qNMR (Weight %) |
| Principle | Volatility separation | Low-UV absorption | Proton counting (Molar) |
| Reagent Grade Result | 98.2% (Pass) | 99.1% (Pass) | 94.5% (Fail) |
| Ref.[2] Standard Result | 99.8% | 99.9% | 99.7% |
| Key Blind Spot | Missed inorganic salts (HCl) and non-volatiles. | Drastic baseline drift; solvent cut-off interference. | None (Absolute quantification). |
| Accuracy Rating | Low (Relative only) | Low (Response factor dependent) | High (Absolute) |
Analysis of Failure Points
The Reagent Grade sample (Alternative A) appeared pure by GC because the inorganic salts used in synthesis (often retained in the piperidine ring) did not volatilize. It appeared pure by HPLC-UV because the impurities lacked chromophores. Only qNMR revealed the true 94.5% purity , identifying a 4% residual solvent/salt load that would ruin a calculated IC50 value in a biological assay.
Part 3: Recommended Experimental Protocols
To achieve Reference Standard quality, you must employ a "Self-Validating" orthogonal workflow.
Protocol 1: Quantitative NMR (qNMR) - The Gold Standard
This method establishes the absolute mass balance purity, independent of response factors.
Reagents:
-
Solvent: D2O (if salt form) or CDCl3 (if free base). Note: CDCl3 is preferred for resolution of the adamantane protons.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).
Procedure:
-
Weighing: Accurately weigh 10.0 mg of the analyte and 5.0 mg of the IS into the same vial using a microbalance (readability 0.001 mg).
-
Dissolution: Add 0.6 mL solvent. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (D1): 60 seconds (Critical: Must be >5x T1 of the longest proton).
-
Scans: 16–32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet and the distinct piperidine
-protons (approx 2.6-3.0 ppm). -
Calculation:
Protocol 2: HPLC with Charged Aerosol Detection (CAD)
Since the molecule lacks UV activity, CAD is required for impurity profiling.[1] CAD detects all non-volatile compounds roughly in proportion to mass.
Instrument: HPLC system coupled with Corona Veo or similar CAD. Column: C18 Charged Surface Hybrid (CSH), 150 x 4.6 mm, 3.5 µm (Suitable for basic amines). Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
Why TFA? It suppresses the ionization of the secondary amine, preventing peak tailing. Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 95% B
-
15-20 min: 95% B Flow Rate: 1.0 mL/min. Detection: CAD (Nebulizer Temp: 35°C).
Part 4: Visualization of Workflows
Diagram 1: The "Blind Spot" in Analysis
This workflow illustrates why standard testing fails for adamantane derivatives and how the Reference Standard workflow corrects it.
Caption: Comparison of standard UV-based testing (Red) vs. Orthogonal Reference Standard protocols (Green) which reveal hidden impurities.
Diagram 2: Analytical Decision Tree
Follow this logic to select the correct validation method for spiro-piperidine scaffolds.
Caption: Decision logic for selecting analytical methods based on the physicochemical properties of the adamantane scaffold.
References
-
International Conference on Harmonisation (ICH). (2006).[3] Impurities in New Drug Substances Q3A(R2).[3][4][5] ICH Guidelines.[4][6][7][8] [Link]
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[7][9] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link]
-
Kozawa, T., et al. (2018).[10] Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists.[10] Bioorganic & Medicinal Chemistry Letters, 28(19), 3183-3189. (Demonstrates synthetic context of spiro-piperidine scaffolds). [Link]
-
Cui, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis. Molecules, 28(2). (Validates qNMR vs HPLC orthogonality). [Link]
-
PubChem. (2023). Compound Summary for CAS 1660-04-4 (1-Acetyladamantane / Spiro precursors). National Library of Medicine. [Link]
Sources
- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. youtube.com [youtube.com]
- 6. fda.gov [fda.gov]
- 7. enovatia.com [enovatia.com]
- 8. database.ich.org [database.ich.org]
- 9. almacgroup.com [almacgroup.com]
- 10. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting Point Range of Pure Spiro[adamantane-2,4'-piperidine] HCl: A Comparative Technical Guide
This guide provides a technical analysis of the melting point characteristics of pure spiro[adamantane-2,4'-piperidine] hydrochloride , designed for researchers requiring rigorous purity validation standards.
Product Identity: Spiro[adamantane-2,4'-piperidine] hydrochloride
CAS Registry Number: 1797363-68-8
Chemical Formula: C
Core Technical Profile: The Melting Point Standard
For high-purity spiro[adamantane-2,4'-piperidine] HCl, the melting point (MP) is not a simple phase transition but a complex thermal event characterized by high thermal stability followed by decomposition or sublimation.[1]
| Property | Specification (Pure HCl Salt) | Experimental Behavior |
| Melting Point Range | > 280 °C (Decomposition) | Often darkens/chars >300°C without a sharp liquid melt.[1] |
| Physical Form | White Crystalline Solid | Hygroscopic; tends to sublime if not sealed.[2] |
| Key Impurity Indicator | ~256 – 258 °C | Presence of unreacted 2-Adamantanone.[1][2] |
Scientific Context
The spiro-fusion of the rigid adamantane cage with the piperidine ring creates a highly symmetric, lipophilic scaffold.[1][2] The hydrochloride salt form introduces a strong ionic lattice energy.[2] Unlike its precursors, the pure salt does not exhibit a clean melting event below 280°C.[2]
-
Observation: If your sample melts clearly between 250–260°C , it is likely not the pure product but rather unreacted starting material or a mixture.[2]
Comparative Performance Analysis
To validate the identity of spiro[adamantane-2,4'-piperidine] HCl, one must compare its thermal behavior against its specific precursors and structural analogs.[1][2]
Table 1: Thermal Profile Comparison of Alternatives
| Compound | Role / Class | Melting Point (°C) | Diagnostic Behavior |
| Spiro[adamantane-2,4'-piperidine] HCl | Target Product | > 280 (dec.) | High stability.[1] No melt <260°C. May sublime. |
| 2-Adamantanone | Precursor (Impurity) | 256 – 258 | Sharp melt.[1] Strong camphor-like odor.[1][2] Sublimes easily. |
| Piperidine HCl | Reagent Salt | 245 – 248 | Lower MP range.[2] Distinct from spiro scaffold.[2] |
| Amantadine HCl | Analog (M2 Blocker) | > 360 (subl.)[2] | Extremely high thermal stability; sublimes without melting.[2] |
| Spiro[adamantane-2,4'-piperidine] (Free Base) | Alternative Form | < 100 (Est.)[1][2] | Waxy solid or oil; significantly lower MP than HCl salt.[2] |
Application Insight
-
Purity Check: A "false positive" melting point in the 250°C range is the most common error in synthesizing this scaffold, indicating incomplete reaction of the 2-adamantanone ketone.[1][2]
-
Sublimation Risk: Like Amantadine, this spiro-compound has a high tendency to sublime before melting.[1][2] Standard open-capillary methods may yield inconsistent results due to sample loss.[1][2]
Experimental Protocol: Accurate MP Determination
Objective: To distinguish pure spiro[adamantane-2,4'-piperidine] HCl from high-melting impurities using a self-validating thermal protocol.
Method: Sealed Capillary Technique[1]
-
Why: Adamantane derivatives have high vapor pressures at elevated temperatures.[2] Open capillaries lead to sublimation, causing the sample to "disappear" or deposit on the glass walls before the true melting point is reached.[2]
Step-by-Step Workflow
-
Preparation: Grind the dry sample into a fine powder.
-
Loading: Load 2-3 mm of sample into a standard glass capillary.
-
Sealing (Critical): Carefully flame-seal the open end of the capillary to create a closed system.[1][2] Ensure the sample is not heated during sealing.[2]
-
Ramping:
-
Observation:
-
256-258°C: Watch for liquid melt (indicates Failure : 2-Adamantanone).[1]
-
280-300°C: Watch for browning/charring or phase change (indicates Success : Product).
-
Validation Logic Visualization
The following diagram illustrates the decision logic for validating the product based on thermal analysis.
Figure 1: Decision logic for thermal validation of Spiro[adamantane-2,4'-piperidine] HCl.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 64151, 2-Adamantanone.[1][2] Retrieved from [Link][1][2]
-
Kolocouris, N., et al. (2003).[2] "Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for spiro-adamantane salt thermal properties). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
